1-C-(Indol-3-yl)glycerol 3-phosphate

Catalog No.
S575039
CAS No.
4220-97-7
M.F
C11H14NO6P
M. Wt
287.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-C-(Indol-3-yl)glycerol 3-phosphate

CAS Number

4220-97-7

Product Name

1-C-(Indol-3-yl)glycerol 3-phosphate

IUPAC Name

[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate

Molecular Formula

C11H14NO6P

Molecular Weight

287.21 g/mol

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)

InChI Key

NQEQTYPJSIEPHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Synonyms

indole-3-glycerol phosphate, indole-3-glycerophosphate, indoleglycerol phosphate

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a 1-C-(indol-3-yl)glycerol 3-phosphate(2-).

Comprehensive Technical Guide to Indole-3-Glycerol Phosphate: Biosynthesis, Structure, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Indole-3-glycerol phosphate (IGP) is a pivotal metabolic intermediate in the biosynthesis of tryptophan and related indole-derived compounds across all domains of life. This phosphorylated indole derivative serves as a crucial branchpoint metabolite in both primary and secondary metabolic pathways, connecting essential amino acid production with the synthesis of biologically active molecules including auxins, defense compounds, and valuable industrial chemicals [1] [2].

Table 1: Fundamental Chemical Properties of Indole-3-Glycerol Phosphate

Property Specification
Chemical Formula C₁₁H₁₄NO₆P
Average Molecular Weight 287.2057 g/mol
Monoisotopic Mass 287.055874 g/mol
IUPAC Name [(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propoxy]phosphonic acid
Chemical Classification 3-alkylindoles; Monoalkyl phosphates
SMILES Notation [H]C@@(COP(O)(O)=O)C@@(O)C1=CNC2=C1C=CC=C2
XLogP3-AA -0.2
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5
Topological Polar Surface Area 123 Ų

IGP exhibits moderate water solubility (predicted 3.87 mg/mL) and contains two stereocenters in its glycerol phosphate moiety, adopting the (2R,3S) configuration [3] [4]. As a 3-alkylindole derivative, IGP features an indole ring system substituted at the 3-position with a glycerol phosphate chain, which confers both hydrophobic and hydrophilic properties to the molecule, facilitating its interaction with enzyme active sites and biological membranes.

Biological Roles and Metabolic Pathways

IGP occupies a central position in multiple essential biological pathways, serving distinct functions in microorganisms versus plants.

Tryptophan Biosynthesis in Microorganisms

In bacterial and archaeal systems, IGP is the immediate precursor to indole in the tryptophan biosynthetic pathway. The conversion represents the fourth step in this essential pathway and is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS, EC 4.1.1.48) [5] [6].

Table 2: Enzymes Catalyzing IGP Conversion in Different Biological Systems

Enzyme Organism Type Reaction Catalyzed Biological Role
IGP Synthase (IGPS) Bacteria, Archaea, Plants CdRP → IGP Tryptophan biosynthesis
Tryptophan Synthase α-subunit (TSA) Bacteria IGP → Indole + G3P Tryptophan biosynthesis
Indole-3-glycerol Phosphate Lyase (IGL) Plants IGP → Indole + G3P Secondary metabolism

The metabolic pathway illustrates IGP's central role in tryptophan biosynthesis and its connection to secondary metabolism:

IGP_pathway Anthranilate Anthranilate PRA PRA Anthranilate->PRA AnPRT PRPP PRPP PRPP->PRA CdRP CdRP PRA->CdRP PRAI IGP IGP CdRP->IGP IGPS Indole Indole IGP->Indole TSA/IGL IAA IAA IGP->IAA Plant Pathway Secondary_Metabolites Secondary_Metabolites IGP->Secondary_Metabolites Plant Specialized Metabolism Tryptophan Tryptophan Indole->Tryptophan TSB G3P G3P Indole->G3P Serine Serine Serine->Tryptophan

Figure 1: IGP's Central Role in Metabolic Pathways. IGP serves as a key branchpoint in both primary tryptophan biosynthesis and secondary metabolic pathways across biological systems.

Plant-Specific Metabolic Branchpoints

In plants, IGP serves as a critical branchpoint between primary and secondary metabolism. Research in Arabidopsis thaliana has demonstrated that IGP functions as the divergence point between tryptophan biosynthesis and the tryptophan-independent pathway of indole-3-acetic acid (IAA) biosynthesis [1]. This connection between IGP and auxin biosynthesis represents a fundamental regulatory node in plant growth and development.

Experimental evidence from antisense IGS transgenic plants reveals that reduced IGP levels lead to decreased IAA content and auxin-deficient phenotypes, including small rosettes and reduced fertility, confirming IGP's essential role in auxin homeostasis [1]. Additionally, IGP serves as a precursor for indole glucosinolates and defense compounds like camalexin through the intermediate indole-3-acetaldoxime (IAOx), creating a complex metabolic network that integrates primary and secondary metabolism in plants [7].

Structural Characteristics and Enzyme Mechanisms

IGPS Enzyme Architecture and Catalytic Mechanism

Indole-3-glycerol phosphate synthase (IGPS), the enzyme that produces IGP, exhibits a conserved (βα)8-barrel fold (TIM barrel) with an additional N-terminal helical extension that forms a lid over the active site [5] [6]. This structural motif places IGPS among the model systems for understanding (βα)8-barrel evolution and engineering.

The catalytic mechanism of IGPS has been extensively studied through structural and kinetic analyses:

IGPS_mechanism cluster_0 Recent Finding: CdRP CdRP I1 Intermediate I1 (Condensation) CdRP->I1 Condensation Lys110 (acid) I2 Intermediate I2 (Decarboxylation) I1->I2 Decarboxylation NonEssential Decarboxylation not absolutely essential I1->NonEssential IGP IGP I2->IGP Dehydration Glu159 (base) Promiscuous Weak activity on decarboxylated substrate I2->Promiscuous

Figure 2: IGPS Catalytic Mechanism and Recent Insights. The traditional three-step mechanism with essential residues, alongside recent discoveries challenging the absolute requirement for decarboxylation.

Recent structural studies of Pseudomonas aeruginosa IGPS in complex with reduced CdRP (rCdRP, a non-reactive substrate analog) have revealed novel insights into the conformational changes during catalysis [5] [6]. The crystal structure (PDB: 1LBF) shows that CdRP binds in an extended, unproductive conformation where the carbon atoms destined for bond formation are too distant (4.5 Å), indicating that significant conformational rearrangements must occur during the reaction, facilitated by flexible βα-loops [8].

Key Active Site Residues and Their Roles

Table 3: Essential Catalytic Residues in IGPS and Their Functions

Residue (SsIGPS numbering) Conservation Functional Role Experimental Evidence
Lys53 Conserved Guides substrate conformational transitions; forms salt bridge with anthranilate carboxylate Mutation eliminates activity [8]
Lys110 Conserved General acid catalyst for both condensation and dehydration steps pH-rate profiling; structural analysis [5] [8]
Glu159 Conserved General base in dehydration step Mutagenesis and kinetic analysis [8]
Asn180 Conserved Substrate binding and positioning Structural studies [5]
Phe201 (PaIGPS) Not conserved Important for high turnover rate in P. aeruginosa Mutagenesis demonstrates role in kinetic efficiency [5]

The N-terminal helix α0, which forms a lid over the active site, has been demonstrated to be critical for substrate binding affinity. Proteolytic removal of this region in Sulfolobus solfataricus and Thermotoga maritima IGPS results in dramatic increases in Km values, highlighting its importance in creating a properly structured active site [5].

Research Applications and Experimental Approaches

IGPS as a Potential Antimicrobial Target

The essential role of IGPS in tryptophan biosynthesis makes it an attractive target for antimicrobial development, particularly against pathogens like Mycobacterium tuberculosis [9]. The (βα)8-barrel fold of IGPS is found in only approximately 10% of known enzymes, representing a distinctive structural feature that could be exploited for selective inhibitor design [9].

Current research strategies focus on:

  • Expression and purification of recombinant IGPS using nickel resin affinity chromatography
  • Site-directed mutagenesis of active site residues to elucidate catalytic mechanism
  • Determination of kinetic parameters (kcat, Km) for wild-type and mutant enzymes
  • Structure-based inhibitor design targeting the unique β-barrel active site channel

These approaches aim to develop specialized inhibitors that could disrupt tryptophan biosynthesis and thereby inhibit bacterial growth, potentially addressing antibiotic-resistant strains [9].

Biotechnological Applications and Fermentative Production

IGP and its derivative indole have significant industrial applications in the fragrance and flavor industry, where indole contributes characteristic floral and animalic notes to perfumes and food products [2]. Recent advances in metabolic engineering have enabled the development of fermentative indole production processes using engineered Corynebacterium glutamicum strains.

Key experimental methodologies include:

  • Bioprospecting of bacterial TSAs and plant IGLs with high IGP lyase activity
  • Construction of IGP-accumulating strains through genetic engineering (e.g., ΔtrpBA mutants)
  • Implementation of two-phase fermentation with organic overlays for indole capture
  • Metabolic flux optimization through overexpression of rate-limiting enzymes

These approaches have achieved indole titers of approximately 0.7 g/L in fermentation systems, demonstrating the potential for industrial-scale production of indole derivatives from renewable resources [2].

Experimental Protocols for IGPS Characterization

Enzyme Kinetic Analysis Protocol:

  • Enzyme Purification: Recombinant IGPS expression in E. coli followed by affinity chromatography (Ni-NTA resin) and size-exclusion chromatography
  • Discontinuous Assay Setup: Reaction mixtures containing appropriate buffers (typically phosphate or Tris buffer, pH 7-8), substrate (CdRP or analogs), and enzyme
  • Reaction Quenching: Acidic quenching (e.g., with TCA or formic acid) at timed intervals
  • Product Detection: HPLC or LC-MS analysis for IGP separation and quantification
  • Kinetic Parameter Calculation: Nonlinear regression analysis of initial velocity data against substrate concentration to determine kcat and Km values

Structural Biology Approaches:

  • Crystallization Screening: Sparse matrix screening for IGPS-ligand complex crystallization
  • X-ray Data Collection: High-resolution diffraction data collection at synchrotron sources
  • Structure Determination: Molecular replacement using existing IGPS structures as search models
  • Ligand Fitting and Refinement: Iterative model building and refinement to characterize enzyme-substrate interactions

Current Research Frontiers and Developments

Recent research has challenged long-standing assumptions about IGPS catalysis. A 2020 study demonstrated that decarboxylation is not absolutely essential for IGPS activity, as the enzyme from Pseudomonas aeruginosa exhibits weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), with an approximately 1000-fold lower rate of IGP formation compared to the native substrate [5] [6]. This finding revises the traditional understanding of IGPS as a strict carboxy-lyase and reveals unexpected catalytic flexibility.

Additional research frontiers include:

  • Exploration of IGPS evolvability for design of novel enzymes
  • Investigation of allosteric regulation mechanisms in multi-enzyme complexes
  • Development of IGPS inhibitors with therapeutic potential against microbial pathogens
  • Engineering of IGPS substrate specificity for biotechnological applications

References

indole-3-glycerol phosphate synthase (IGPS) enzyme

Author: Smolecule Technical Support Team. Date: February 2026

IGPS Enzyme Overview and Catalytic Mechanism

Indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP) [1] [2] [3]. This reaction involves a ring closure and decarboxylation, forming the indole ring system.

The generally accepted mechanism proceeds through multiple steps [1] [2]:

  • Condensation and Ring Closure: Initiated by a nucleophilic attack, leading to the formation of the pyrrole ring of indole.
  • Decarboxylation: Elimination of carbon dioxide restores aromaticity.
  • Dehydration: Final step yielding the product IGP.

Despite its classification as a carboxy-lyase, recent studies on Pseudomonas aeruginosa IGPS (PaIGPS) demonstrate that the enzyme possesses weak promiscuous activity on the decarboxylated substrate analog (PAdRP), indicating that decarboxylation is not an absolutely essential step, though it drastically enhances the reaction rate [1].

The diagram below illustrates the key catalytic steps and residues.

G Start Substrate (CdRP) Enters Active Site I1 Intermediate I1 (Condensation & Ring Closure) Start->I1 General Acid: Lys110 I2 Intermediate I2 (Post-Decarboxylation) I1->I2 Decarboxylation CO₂ Release Product Product (IGP) Released I2->Product Dehydration General Base: Glu51 General Acid: Lys53

Figure 1: Proposed catalytic mechanism of IGPS, highlighting key steps and catalytic residues.

Key Catalytic Residues and Functional Role
Residue (S. solfataricus numbering) Proposed Functional Role(s)
Lys110 General acid in the ring closure step [2].
Glu51 General base in the dehydration step [2].
Lys53 General acid in the dehydration step [2].
Glu159 Proposed to stabilize and activate the intermediate for ring closure [2].
Asn180 & Ser211 Part of a Ser-Asn-Glu triad suggested to modulate the active site environment [2].

Comparative Kinetics and Structural Properties

IGPS enzymes from different organisms show significant variation in their kinetic parameters, reflecting adaptations to specific environmental niches and physiological requirements [4].

Organism KM for CdRP (μM) kcat (s⁻¹) kcat/KM (μM⁻¹s⁻¹) Reference
Mycobacterium tuberculosis (MtIGPS) 55 0.16 0.0029 [4]
Pseudomonas aeruginosa (PaIGPS) 11.3 11.1 ~0.98 [1] [4]
Escherichia coli (EcIGPS) 0.3 2.7 9.0 [4]
Sulfolobus solfataricus (SsIGPS) 0.085 0.11 1.29 [4]
Thermotoga maritima (TmIGPS) 0.006 0.11 18.3 [4]

Structural Insights:

  • Conserved Fold: IGPS typically adopts a (βα)8-barrel (TIM barrel) fold, often with an N-terminal helical extension that forms a lid over the active site and is critical for substrate binding [1] [4].
  • Conformational Flexibility: Loop regions, particularly the flexible βα-loop 1, are essential for catalysis, likely guiding necessary conformational rearrangements during the reaction [1]. A structure of PaIGPS with a non-reactive substrate analog also revealed a previously unobserved conformation closer to the reactive state [1] [5].
  • Variants: In some bacteria like E. coli, IGPS is the N-terminal domain of a bifunctional enzyme also possessing phosphoribosylanthranilate isomerase (PRAI) activity. In fungi, it can be part of a trifunctional enzyme [2] [3].

IGPS as a Drug Target in Mycobacterium tuberculosis

The tryptophan biosynthesis pathway is essential for the survival of M. tuberculosis (Mtb), especially under host immune stress, making IGPS a validated and attractive drug target [4].

  • Essentiality: Mtb overexpresses tryptophan synthesis genes during an immune response. Inhibiting IGPS compromises bacterial fitness, aiding host CD4 T-cells in combating infection [4].
  • Selectivity Advantage: No human homolog of IGPS is known, minimizing the risk of off-target effects in drug therapy [4].

Recent Mechanistic and Inhibition Studies:

  • Residue E168: In MtIGPS, Glu168 is a catalytically critical residue. The E168D mutant shows a 480-fold reduction in activity, suggesting its role in stabilizing a positively charged intermediate or acting as a catalytic base in the dehydration step [6].
  • Rate-Limiting Step: For MtIGPS, the rate-limiting step at moderate temperatures is the chemical conversion (k2) of CdRP to IGP, potentially involving proton transfer. This knowledge is crucial for designing mechanism-based inhibitors [6].

Key Experimental Protocols for IGPS Studies

1. Steady-State Kinetics Assay

  • Principle: Monitor the continuous formation of IGP, which absorbs light at 278 nm [4].
  • Method: Assay mixtures containing purified IGPS are incubated with varying concentrations of CdRP substrate in a suitable buffer. The initial rate of increase in absorbance at 278 nm is measured using a spectrophotometer. Data are fit to the Michaelis-Menten equation to determine KM and kcat [4].
  • Note: CdRP is not commercially available and must be synthesized enzymatically, with purity being a critical factor for accurate KM determination [4].

2. Discontinuous Assay for Promiscuous Activity

  • Application: Detect weak activity on non-native substrates, like the decarboxylated analog PAdRP [1].
  • Method: Reactions containing IGPS and PAdRP are incubated for extended periods. Aliquots are removed at time intervals, and the reaction is quenched. The low levels of IGP produced are quantified using highly sensitive analytical methods, such as coupling the reaction to another enzyme that consumes IGP and monitoring that reaction spectroscopically [1].

3. Stopped-Flow Kinetics

  • Objective: Distinguish between the chemical step (k₂) and the overall turnover (kcat) to identify the rate-limiting step [6].
  • Method: Rapidly mix equal volumes of enzyme and substrate solutions in a stopped-flow instrument. Monitor the change in fluorescence intensity over a very short time scale (milliseconds) under single-turnover conditions to obtain k₂. Compare this with kcat from multiple-turnover experiments. A similar k₂ and kcat indicates a chemical step is rate-limiting [6].

4. Solvent Kinetic Isotope Effect (SKIE) Studies

  • Purpose: Investigate if proton transfer is involved in the rate-limiting step [6].
  • Method: Measure the enzyme's catalytic activity (kcat) in buffers prepared with H₂O versus D₂O. A significant reduction in the rate in D₂O (a SKIE) suggests that proton transfer is part of the rate-limiting chemical step [6].

References

Experimental Analysis of the Pathways

Author: Smolecule Technical Support Team. Date: February 2026

To investigate these pathways, particularly the elusive Trp-independent route originating from IGP, researchers use a combination of stable isotope labeling and chemical inhibitors. The workflow below outlines the key methodological steps.

PlantMaterial Plant Material (A. thaliana seedlings) Treatment Chemical Treatment & Labeling PlantMaterial->Treatment LCMS Liquid Chromatography- High Resolution Mass Spectrometry (LC-HR-MS) Treatment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Results Pathway Inference DataAnalysis->Results

General workflow for analyzing auxin biosynthesis pathways, utilizing chemical treatments and high-resolution mass spectrometry [1].

Key Methodologies

The table below details the core components of the experimental protocol for tracing auxin biosynthesis.

Component Description Application in Pathway Analysis

| Stable Isotope Labeling [1] | Feeding plants with labeled precursors (e.g., heavy Nitrogen-15 (15N), 15N-anthranilate, 13C-15N-indole) and tracking their incorporation into IAA and intermediates using LC-HR-MS. | - 15N-Anthranilate/13C-15N-Indole: Feed into both Trp-dependent and Trp-independent pathways.

  • 15N-Serine: Specific tracer for the Trp-dependent pathway. | | Chemical Inhibitors [1] | Using compounds to block specific enzymatic steps at desired developmental time points. | - L-kynurenine & Pyruvamines: Inhibit TAA1/TAR enzymes (IPyA pathway).
  • YDF compounds: Inhibit YUC flavin monooxygenases.
  • TS Inhibitors: Target Tryptophan Synthase (TSα & TSβ). | | High-Resolution MS [1] | Enables resolution of different stable isotopes (e.g., 13C vs. 15N) and identification of novel indolic compounds based on characteristic fragmentation ions. | Allows use of multiple labels simultaneously. Helps identify unknown intermediates downstream of indole. |

Research Context and Missing Links

Despite its established role as a precursor, the Trp-independent pathway from IGP remains the least understood. The following points highlight the current research status:

  • Genetic Evidence: The existence of the Trp-independent pathway is supported by studies of tryptophan synthase mutants, which still accumulate IAA despite blocked Trp synthesis [2] [1].
  • A Defined Unknown: A 2016 review explicitly notes that "neither genes nor mutants involved in the TI pathway have been identified to date" [3]. This indicates that while the pathway's existence is accepted, its biochemical mechanism is a key missing link in the field.
  • Pathway Prominence: In contrast, the Trp-dependent IPyA pathway (TAA1/YUC) is considered the most important and well-characterized route for auxin production in plants [4] [1].

References

Core Information on Indole-3-Glycerol Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Indole-3-glycerol phosphate is an intermediate compound in the biosynthesis of tryptophan. The table below summarizes its key characteristics based on current literature.

Aspect Description
Primary Role Intermediate in the tryptophan biosynthesis pathway [1].
Enzyme Synthesized by Indole-3-glycerol phosphate synthase (IGPS) [1].
Pathway Tryptophan Biosynthesis [1].
Direct Biomarker Role No direct evidence found in current search results for use as a diagnostic or prognostic biomarker in human disease.
Therapeutic Significance IGPS is a validated antimicrobial drug target (e.g., in Mycobacterium tuberculosis), highlighting its biological importance [1] [2].

Experimental Insights into IGPS and IGP

Although IGP itself is not highlighted as a biomarker, recent studies have revealed complex details about its producing enzyme, IGPS. The following table summarizes key experimental findings.

Study Focus Key Finding Experimental Method / Note
IGPS Decarboxylation Step [1] Decarboxylation is not an absolutely essential step in IGPS catalysis, challenging a long-held mechanistic view. Discontinuous enzyme kinetics assay with the decarboxylated substrate analog PAdRP.
IGPS Catalytic Mechanism [2] Identified Glu-51 as the general base and Lys-53 as the general acid for the dehydration step (in S. solfataricus numbering). Site-directed mutagenesis coupled with kinetic analysis of mutant enzymes.
IGPS Structure [1] Structure of P. aeruginosa IGPS in complex with substrate analog rCdRP revealed a previously unobserved conformation closer to the reactive state. X-ray Crystallography (structure with 8 molecules in the asymmetric unit).

Tryptophan Biosynthesis Pathway and IGPS Role

The following diagram illustrates the position of IGP in the tryptophan biosynthesis pathway and the key catalytic steps of the IGPS enzyme.

IGPS_Pathway Tryptophan Biosynthesis Pathway and IGPS Catalysis Anthranilate Anthranilate PRAnthranilate Phosphoribosylanthranilate (PRA) Anthranilate->PRAnthranilate CdRP 1-(o-Carboxyphenylamino)-1- deoxyribulose-5-phosphate (CdRP) PRAnthranilate->CdRP PRAI I1 Intermediate I1 (Condensation Product) CdRP->I1 IGPS Condensation I2 Intermediate I2 (Post-Decarboxylation) I1->I2 IGPS Decarboxylation IGP Indole-3-glycerol phosphate (IGP) I2->IGP IGPS Dehydration Tryptophan Tryptophan IGP->Tryptophan TS PRAI PRAI (trpF) IGPS IGPS (trpC) TS Tryptophan Synthase (trpAB) Condensation Condensation Decarboxylation Decarboxylation (Not Strictly Essential) Dehydration Dehydration

> The tryptophan biosynthesis pathway and the multi-step catalytic mechanism of IGPS, showing the production of IGP.

Research Context and Alternatives

  • IGP in Research: The focus on IGP in recent literature is primarily fundamental science, exploring its enzymatic production rather than its clinical application as a biomarker [1] [2].
  • Tryptophan Metabolites as Biomarkers: Your query is scientifically insightful. Other tryptophan metabolites, particularly indole-3-acetic acid (IAA), are actively investigated as biomarkers, such as in differentiating subtypes of inflammatory bowel disease (IBD) [3].
  • Experimental Protocol Considerations: While a specific protocol for measuring IGP in biological fluids was not found, studying IGPS enzyme activity typically involves discontinuous assays and X-ray crystallography for structural insights [1]. For metabolite quantification, techniques like liquid chromatography-mass spectrometry (LC-MS) are standard, as used for related metabolites in biomarker studies [3].

Key Takeaways for Researchers

  • Indole-3-glycerol phosphate is currently recognized in the scientific literature as a crucial metabolic intermediate but not as a clinical biomarker.
  • The enzyme responsible for its synthesis, IGPS, remains a significant research subject due to its complex catalytic mechanism and potential as an antimicrobial target.
  • Research on biomarkers related to tryptophan metabolism is active but centers on other molecules, such as indole-3-acetic acid.

References

1-C-(indol-3-yl)glycerol 3-phosphate definition

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Biochemical Profile

The table below summarizes the core identifying information and basic biochemical properties of IGP:

Property Description
Accepted Name (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate [1] [2]
Other Common Names Indole-3-glycerol phosphate; Indoleglycerol phosphate; C1-(3-Indolyl)-glycerol 3-phosphate [3] [4] [5]
CAS Registry Number 4220-97-7 [4]
Molecular Formula C11H14NO6P [2] [4] [5]
Average Molecular Weight 287.21 g/mol [4] [5]
IUPAC Name [2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate [4]
Classification Member of the class of 3-alkylindoles; a member of sn-glycerol 3-phosphates [2] [4]

Metabolic Reactions and Enzymology

IGP is a branch point metabolite whose fate is determined by specific enzymes. The following diagram illustrates its two primary catalytic fates within metabolic pathways:

IGP_Pathways CDRP 1-(2-Carboxyphenylamino)-1- deoxy-D-ribulose 5-phosphate IGPS Indole-3-glycerol-phosphate synthase (EC 4.1.1.48) CDRP->IGPS Decarboxylation & Cyclization IGP 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) IGPL Indole-3-glycerol-phosphate lyase (EC 4.1.2.8) IGP->IGPL C-C Bond Cleavage TRPS Tryptophan synthase (EC 4.2.1.20) IGP->TRPS In tandem with L-Serine Indole Indole G3P D-Glyceraldehyde 3-Phosphate Tryp L-Tryptophan IGPS->IGP IGPL->Indole IGPL->G3P TRPS->Indole TRPS->Tryp

IGP is synthesized by IGPS and can be cleaved by IGPL or utilized by tryptophan synthase.

Synthesis of IGP
  • Enzyme: Indole-3-glycerol-phosphate synthase (IGPS, EC 4.1.1.48) [6]
  • Reaction: Catalyzes the decarboxylation and cyclization of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CDRP) to form IGP [6] [4].
  • Biological Context: This is the fifth step in the main biosynthetic pathway of the amino acid tryptophan [4].
Cleavage of IGP to Form Indole
  • Enzyme: Indole-3-glycerol-phosphate lyase (IGPL, EC 4.1.2.8) [1] [3]
  • Reaction: Cleaves IGP into indole and D-glyceraldehyde 3-phosphate [1] [3] [4].
  • Biological Context: In the grasses (Gramineae) family, this enzyme is part of a defense mechanism against insects and pathogens, providing indole for the biosynthesis of protective benzoxazinoids like DIBOA and DIMBOA [1] [3].
Channeling of Indole in Tryptophan Synthase
  • Enzyme: Tryptophan synthase (TRPS, EC 4.2.1.20) [7]
  • Reaction: This bifunctional enzyme complex does not release IGP as a free intermediate. The α-subunit cleaves IGP to indole and glyceraldehyde 3-phosphate, but the indole is then channeled internally to the β-subunit, where it condenses with serine to form L-tryptophan [7]. This is distinct from IGPL, which releases free indole [1].

Experimental and Structural Insights

Research into IGP's role often involves structural biology and kinetic studies to understand the enzymes that process it.

  • Structural Analysis: The enzyme that produces IGP, IGPS, typically has a conserved (β/α)8 barrel structure [6]. The enzyme that cleaves it, IGPL, is structurally similar to the α-subunit of tryptophan synthase [1].
  • Kinetic and Mutagenesis Studies: Research on tryptophan synthase, which handles IGP, provides insight into its catalytic environment. For example, studies of the αThr183Val mutant in Salmonella typhimurium tryptophan synthase showed severely impaired activity and disrupted allosteric communication between subunits, highlighting the importance of specific residues in the active site for efficient IGP processing [7].

Research Significance and Applications

Understanding IGP metabolism has significant implications:

  • Plant Defense and Biotechnology: Engineering the IGPL-mediated branch of the pathway could enhance the production of natural benzoxazinoids, leading to crops with improved inherent resistance to pests and diseases [1].
  • Antibiotic Target Development: The tryptophan biosynthesis pathway, where IGP is a key intermediate, is essential for many microorganisms but absent in humans, making the enzymes involved, like IGPS, potential targets for developing new antibiotics [6] [4].
  • Metabolic Channeling: The tryptophan synthase complex is a classic model for studying substrate channeling, a mechanism where an intermediate (like indole derived from IGP) is transferred directly between active sites without diffusing into the bulk solution, increasing catalytic efficiency [7].

References

detection of indole-3-glycerol phosphate in plants

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Indolic Compounds

Although direct protocols for IGP are not listed, the detection of plant indolic compounds commonly uses chromatographic methods. The table below summarizes two applicable approaches based on the search results.

Method Detected Compounds (Examples) Key Steps from Literature

| Gas Chromatography-Mass Spectrometry (GC-MS) | Broad-range metabolomics (amino acids, phytosterols, etc.) [1] | • Sample freeze-drying and grinding • Derivatization for volatility • Analysis with GC-MS system [1] | | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence | Indole-3-carbinol (I3C), Indole-3-acetic acid (I3AA), Indole-3-acetonitrile (I3ACN), 3,3'-Diindolylmethane (DIM) [2] | • Solid-Phase Extraction (SPE) for cleanup and concentration • Separation on a reversed-phase C8 column • Sequential UV (280 nm) and Fluorescence (Ex 280 nm/Em 360 nm) detection [2] |

Proposed Workflow for Plant IGP Analysis

Based on the general methods, here is a suggested experimental workflow for analyzing IGP in plant tissues. You will need to optimize specific conditions like extraction solvent, buffer composition, and chromatographic gradients for IGP specifically.

cluster_hplc HPLC Pathway cluster_gc GC-MS Pathway start Plant Material Collection (e.g., Lemna fronds, Brassica leaves) step1 Homogenization & Extraction (Liquid N₂, suitable aqueous buffer) start->step1 step2 Centrifugation & Filtration (Clarify crude extract) step1->step2 step3 Sample Purification & Concentration (Solid-Phase Extraction - SPE) step2->step3 step4 Analytical Separation step3->step4 hplc1 Reversed-Phase Column (e.g., C8 or C18) step4->hplc1 gc1 Chemical Derivatization (Make IGP volatile) step4->gc1 hplc2 Gradient Elution (Acetonitrile/Water with 0.01% Formic Acid) hplc1->hplc2 step5 Detection & Quantification hplc2->step5 gc2 GC-MS Analysis gc1->gc2 gc2->step5 hplc_det UV/Fluorescence Detection (Compare to IGP standards) step5->hplc_det gc_det Mass Spectrometry (Fragment pattern & quantification) step5->gc_det end Data Analysis hplc_det->end gc_det->end

Critical Notes for Method Development

  • Standard Requirement: A purified IGP standard is essential for both method development and quantification, as you will need it to determine retention time and calibration curves.
  • Method Adaptation: IGP is more polar than the indoles detected in [2]. You will likely need to modify the HPLC gradient (e.g., a lower initial concentration of organic solvent) to effectively separate and retain it.
  • Instrument Choice: LC-MS/MS is typically the preferred method for a compound like IGP if available, as it provides superior specificity and sensitivity compared to UV or fluorescence detection.

References

Comprehensive Application Notes and Protocols for Indole-3-Glycerol Phosphate Synthase (IGPS) Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGPS and Its Biological Significance

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the biosynthesis of tryptophan, catalyzing the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). This reaction represents the fourth step in the tryptophan biosynthetic pathway and is characterized by a ring closure mechanism that forms the indole moiety followed by decarboxylation. IGPS belongs to the carboxy-lyase family (EC 4.1.1.48) and employs a (βα)8-barrel fold with additional N-terminal helices that facilitate substrate binding and catalysis [1] [2]. The enzyme has emerged as a potential antimicrobial drug target, particularly in pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis, where tryptophan biosynthesis is essential for establishing and maintaining infections [1] [3].

The catalytic mechanism of IGPS has been extensively studied, though aspects remain controversial. The generally accepted mechanism involves three sequential steps: condensation, decarboxylation, and dehydration. The reaction starts with a condensation step where the substrate's carboxylated phenyl group makes a nucleophilic attack to form the pyrrole ring of the indole, followed by decarboxylation that restores aromaticity, and finally dehydration to produce IGP [1]. Recent studies have challenged the long-held belief that decarboxylation is absolutely essential for catalysis, demonstrating that IGPS from P. aeruginosa exhibits weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), though with dramatically reduced efficiency [1].

IGPS Enzyme Assay Methodologies

Continuous Coupled Spectrophotometric Assay

The continuous coupled assay provides a real-time method for monitoring IGPS activity by tracking the production of indole-3-glycerol phosphate (IGP). This method is based on the differential absorbance properties of IGP at 290 nm, where it exhibits a molar extinction coefficient of ε = 1.89 mM⁻¹ cm⁻¹ [4]. The assay mixture typically contains 100 mM HEPES buffer (pH 7.5), 100 mM KCl, 40 µM pyridoxal 5'-phosphate, and varying concentrations of the CdRP substrate (typically 0.05-3 mM). The reaction is initiated by adding the IGPS enzyme (50 µM for full complex assays), and the increase in absorbance at 290 nm is monitored continuously for 2-5 minutes [4].

For precise kinetic measurements, especially when substrate concentrations approach enzyme concentrations ([S]T ≈ [E]T), the Morrison quadratic equation should be applied instead of the standard Michaelis-Menten equation:

Where v₀ is the initial velocity, Vₐ is the maximum velocity, [S]T is the total substrate concentration, and Kₐ is the apparent Michaelis constant [4]. This approach accounts for the significant depletion of free substrate when working at these concentration ratios, providing more accurate kinetic parameters. Data should be collected for at least eight different substrate concentrations, with three technical replicates each, and the entire experiment should be repeated with at least three different biological replicates (different enzyme preparations) [4].

Discontinuous Assay for Promiscuous Activity Detection

For detecting weak promiscuous activities, such as IGPS activity on the decarboxylated substrate analog PAdRP, a more sensitive discontinuous assay is required [1]. This assay format is essential when reaction rates are approximately 1000-fold lower than with the native CdRP substrate, as observed with P. aeruginosa IGPS. The reaction mixture contains the same components as the continuous assay, but instead of continuous monitoring, aliquots are removed at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) and the reaction is quenched with an equal volume of 0.1 M HCl [1].

The quenched samples are then analyzed for IGP formation using high-performance liquid chromatography (HPLC) or tandem mass spectrometry. When using the discontinuous format, it's critical to establish linearity of product formation over the selected time course and to include appropriate controls without enzyme and without substrate. For the promiscuous activity on PAdRP, the P. aeruginosa IGPS shows an approximately 1000-fold lower rate of IGP formation compared to the native substrate, while E. coli IGPS exhibits even lower activity [1].

Coupled Enzyme Assay for Tryptophan Synthase Activity

IGPS activity can also be measured indirectly through a coupled assay with tryptophan synthase (TS). This method monitors the final step of tryptophan biosynthesis, where IGP is converted to tryptophan, and is particularly useful when studying the complete tryptophan synthesis pathway [4]. The assay mixture contains 100 mM HEPES (pH 7.5), 100 mM KCl, 40 µM pyridoxal 5'-phosphate, 60 mM serine, and the α₂β₂ TS complex (0.5 µM). The reaction is initiated with 1-50 µM indole (for βTS subunit activity) or 0.05-3 mM IGP (for full TS complex activity), and tryptophan production is monitored at 290 nm using ε = 1.89 mM⁻¹ cm⁻¹ [4].

Table 1: Key Parameters for IGPS Spectrophotometric Assays

Parameter Continuous IGP Detection Coupled Tryptophan Synthase Assay Discontinuous Promiscuity Assay
Wavelength 290 nm 290 nm HPLC/MS detection
Extinction Coefficient 1.89 mM⁻¹ cm⁻¹ (IGP) 1.89 mM⁻¹ cm⁻¹ (tryptophan) N/A
Typical Buffer 100 mM HEPES, pH 7.5, 100 mM KCl 100 mM HEPES, pH 7.5, 100 mM KCl, 60 mM serine 100 mM HEPES, pH 7.5, 100 mM KCl
Enzyme Concentration 50 µM (full complex) 0.5 µM (TS complex) Variable based on activity
Cofactors 40 µM pyridoxal 5'-phosphate 40 µM pyridoxal 5'-phosphate 40 µM pyridoxal 5'-phosphate

Kinetic Characterization of IGPS Enzymes

Comparative Kinetic Parameters

IGPS enzymes from different species exhibit significant variation in catalytic efficiency, with P. aeruginosa IGPS showing the highest turnover number of all characterized IGPS enzymes [1] [3]. The kinetic parameters for P. aeruginosa IGPS include a kcat of 11.1 ± 0.1 s⁻¹ when assayed with the native CdRP substrate at optimal pH and temperature conditions [3]. This high turnover number makes P. aeruginosa IGPS particularly useful in coupled activity assays for other tryptophan biosynthetic enzymes. In contrast, the same enzyme exhibits dramatically reduced activity on the decarboxylated substrate PAdRP, with an approximately 1000-fold lower rate of IGP formation and a 41,000-fold reduction in catalytic efficiency compared to CdRP [1].

The E. coli IGPS shows even lower activity on PAdRP than the P. aeruginosa enzyme, though quantitative values were not reported in the available literature [1]. The pH profile of P. aeruginosa IGPS is broad, maintaining activity across a wide pH range, which contributes to its robustness in various assay conditions [3]. For accurate kinetic characterization, initial velocity measurements should be performed at multiple substrate concentrations, with data fitting to the appropriate kinetic model (Michaelis-Menten or Morrison equation) to determine kcat, KM, and kcat/KM values.

Table 2: Comparative Kinetic Parameters of IGPS Enzymes from Different Species

Enzyme Source Substrate kcat (s⁻¹) KM (μM) kcat/KM (M⁻¹s⁻¹) Reference
P. aeruginosa CdRP 11.1 ± 0.1 Not reported Not reported [3]
P. aeruginosa PAdRP ~0.011 (estimated) Not reported ~41,000-fold reduced [1]
E. coli CdRP Not reported Not reported Not reported [1]
E. coli PAdRP Lower than PaIGPS Not reported Not reported [1]
S. solfataricus CdRP Not reported Not reported Not reported [5]
Mutagenesis Studies and Catalytic Residues

Site-directed mutagenesis has been instrumental in identifying key catalytic residues in IGPS. In the Sulfolobus solfataricus enzyme, conserved residues Lys53, Lys110, Glu159, and Asn180 (SsIGPS numbering) have been demonstrated to be essential for activity [1]. The corresponding residues in P. aeruginosa IGPS are Lys63, Lys123, Glu172, and Asn194 [1]. Based on mutagenesis and kinetic experiments, the current model suggests that Lys110 acts as a general acid in the condensation step, while Lys53 serves as the general acid in the dehydration step, with Glu51 acting as the general base in the dehydration step [6] [5] [7].

This revised mechanism effectively divides the active site into discrete regions where catalytic surfaces containing Lys110 and Lys53/Glu51 catalyze the ring closure (condensation and decarboxylation) and dehydration steps, respectively [6] [7]. In P. aeruginosa IGPS, one of the few nonconserved active-site residues, Phe201, has been demonstrated through mutagenesis to be important for the higher turnover of this enzyme on both native and decarboxylated substrates [1]. Mutagenesis of Lys119 in M. tuberculosis IGPS (aligning with Lys110 in SsIGPS) to alanine dramatically affected enzyme activity, highlighting the importance of this residue in the catalytic mechanism [8].

Structural Features and Conformational Changes

Overall Structure and Active Site Architecture

IGPS enzymes adopt a canonical (βα)8-barrel fold with an additional N-terminal helical extension comprising two α-helices (α0 and α00), where α0 forms a lid over the active site [1] [2]. This N-terminal helix is critically important for substrate binding affinity, as demonstrated by trypsin digestion experiments in IGPS enzymes from Sulfolobus solfataricus and Thermotoga maritima that removed residues corresponding to helix α0, resulting in dramatic increases in KM [1]. The active site contains a conserved Ser-Asn-Glu triad (Ser211-Asn180-Glu210 in SsIGPS) responsible for activating the glutamate to act as a general acid/base [5].

The crystal structure of P. aeruginosa IGPS in complex with reduced CdRP (rCdRP), a nonreactive substrate analog, revealed eight molecules in the asymmetric unit, of which seven contain ligand and one displays a previously unobserved conformation closer to the reactive state [1] [9]. Although the deoxyribulose 5-phosphate component of the substrate and product stays fixed during the reaction, the indole ring of IGP binds 5-6 Å away from the anthranilate moiety of CdRP, occupying an adjacent hydrophobic pocket [1]. This structural arrangement necessitates significant conformational changes during catalysis.

Conformational Changes During Catalysis

Substantial conformational rearrangements are required during the IGPS catalytic cycle. Structures of IGPS from S. solfataricus in complex with substrate CdRP, substrate analog rCdRP, and product IGP have shown that CdRP and the analog rCdRP adopt extended "unproductive" conformations where the distance between the carbon atoms destined to be joined in pyrrole formation is too large (4.5 Å) for bond formation [1]. These conformational changes are supposedly guided by the flexible βα-loop 1, which has been demonstrated to be important for both catalysis and substrate binding [1] [5].

The structural data suggest that the enzyme must undergo a transition from an open to a closed conformation to bring the reactive groups into proximity for catalysis. In the P. aeruginosa IGPS structure with rCdRP, the eighth chain in the asymmetric unit (chain G) has a partly disordered N terminus and βα-loop 2, and displays a conformation closer to the reactive state than the other seven chains [1]. This structural heterogeneity provides insights into the conformational flexibility required for catalysis and suggests that movements of the N-terminal helix and flexible loops are essential for proper positioning of substrates and intermediates during the reaction cycle.

Catalytic Mechanism and Workflow

Stepwise Catalytic Mechanism

The IGPS catalytic mechanism involves multiple chemical steps that transform the linear substrate CdRP into the heterocyclic product IGP. Based on current evidence, the mechanism proceeds through the following steps:

  • Condensation: The lone pair of the nitrogen atom in the substrate initiates nucleophilic attack, leading to ring closure with concomitant deprotonation of Lys110, which acts as a general acid in this step [5].

  • Decarboxylation: The condensation step is followed by decarboxylation, which restores the aromaticity of the phenyl ring and makes the reaction irreversible [1] [5].

  • Dehydration: In the final step, Glu51 acts as a general base to abstract a proton from the nitrogen atom of the newly formed imidazole ring, while Lys53 serves as the general acid, donating a proton to the hydroxyl group being eliminated [6] [5] [7].

Despite the enzyme's classification as a carboxy-lyase, recent studies have demonstrated that decarboxylation is not absolutely essential for catalysis, as IGPS from P. aeruginosa and E. coli can slowly turn over the decarboxylated substrate PAdRP to produce IGP, albeit with dramatically reduced efficiency [1]. This promiscuous activity challenges the long-held view that decarboxylation is mechanistically imperative for indole formation.

The following diagram illustrates the experimental workflow for IGPS characterization, incorporating structural, kinetic, and mutagenesis approaches:

G Start Start: IGPS Characterization SM1 Structural Analysis Start->SM1 KM1 Continuous Assay (A₅₀₀ monitoring) Start->KM1 MM1 Site-Directed Mutagenesis Start->MM1 SM2 Active Site Mapping SM1->SM2 SM3 Conformational Changes SM2->SM3 Integrate Integrated Mechanism SM3->Integrate KM2 Discontinuous Assay (HPLC/MS detection) KM1->KM2 KM3 Coupled Tryptophan Synthase Assay KM2->KM3 KM3->Integrate MM2 Kinetic Analysis of Mutants MM1->MM2 MM3 Mechanistic Proposals MM2->MM3 MM3->Integrate

Catalytic Mechanism Workflow

The detailed catalytic mechanism of IGPS involves precise proton transfers and bond rearrangements facilitated by key active site residues. The following diagram illustrates the current understanding of this mechanism:

G Substrate CdRP Substrate Step1 Step 1: Condensation Lys110 general acid Nucleophilic attack forms pyrrole ring Substrate->Step1 Intermediate1 Intermediate I1 Step1->Intermediate1 Step2 Step 2: Decarboxylation CO₂ elimination restores aromaticity Intermediate2 Intermediate I2 Step2->Intermediate2 Step3 Step 3: Dehydration Glu51 general base Lys53 general acid H₂O elimination Product Product IGP Step3->Product Intermediate1->Step2 Intermediate2->Step3 Residues Key Catalytic Residues: Glu51 (general base) Lys53 (general acid) Lys110 (general acid) Glu159/Glu210 (stabilization) Residues->Step1 Residues->Step2 Residues->Step3

Applications in Drug Discovery and Development

IGPS as an Antimicrobial Target

IGPS represents a promising antimicrobial target because it is essential for tryptophan biosynthesis in many pathogens but absent in mammals, which obtain tryptophan from their diet [1] [3]. This fundamental difference in metabolism enables the potential development of selective antibiotics that would disrupt bacterial tryptophan biosynthesis without affecting human biochemistry. The importance of IGPS for microbial viability has been demonstrated through gene deletion studies in P. aeruginosa, where deleting the trpC gene (encoding IGPS) reduced bacterial fitness by approximately 11% in synthetic cystic fibrosis sputum medium (relative fitness, W = 0.89 ± 0.02, P = 0.001) [3].

The potential utility of IGPS inhibition is particularly relevant for treating P. aeruginosa infections in cystic fibrosis patients, where tryptophan levels in the lung environment can be undetectably low, making the bacteria dependent on their endogenous tryptophan biosynthesis pathway [1] [3]. Similarly, IGPS from Mycobacterium tuberculosis has been suggested as a potential drug target for tuberculosis treatment [1] [8]. The structural and mechanistic insights gained from recent studies can be leveraged toward the development of novel inhibitors against this validated antimicrobial target [6] [7].

Enzyme Engineering Applications

Beyond its role as a drug target, IGPS has emerged as a favored starting framework in enzyme engineering studies [6] [7]. The (βα)8-barrel fold of IGPS has been utilized as a scaffold for the de novo design of entirely new enzymes [1]. Additionally, because IGPS catalyzes the formation of the indole heterocycle, it is of significant interest for chemical synthesis applications, as indole derivatives are commonly used in the pharmaceutical, agricultural, and material science industries [1].

The mechanistic insights, particularly the identification of distinct active-site surfaces responsible for the ring closure and dehydration steps, enable rational engineering of the enzyme to produce indole derivatives with tailored properties [6] [7]. The discovery that IGPS can exhibit promiscuous activity on decarboxylated substrates further expands its potential utility in biocatalysis and synthetic biology applications [1].

Protocols Summary and Technical Considerations

Table 3: Troubleshooting Guide for IGPS Assays

Problem Possible Cause Solution
Non-linear kinetics Substrate depletion at low concentrations Use Morrison equation for analysis; increase substrate concentration
Low signal-to-noise Enzyme concentration too low Increase enzyme concentration; use more sensitive detection method
No detectable activity Enzyme denaturation or incorrect buffer Verify enzyme activity with positive control; check pH and cofactors
High background Contaminating indole or tryptophan Purify substrates; include appropriate blanks
Inconsistent replicates Enzyme instability Use fresh preparations; add stabilizing agents

For researchers implementing IGPS assays, several critical technical considerations should be emphasized. First, the continuous spectrophotometric assay at 290 nm is the method of choice for routine kinetic characterization with the native CdRP substrate, providing real-time data with sufficient sensitivity for most purified enzyme preparations. Second, when working with low-activity mutants or promiscuous substrates, the discontinuous assay with HPLC or MS detection is necessary to achieve adequate sensitivity. Third, for studies of the complete tryptophan biosynthesis pathway, the coupled tryptophan synthase assay provides a direct link to the final product.

When expressing and purifying IGPS enzymes, note that the N-terminal helical region is critical for proper folding and activity, so expression constructs should preserve this domain. Additionally, the enzyme's broad pH optimum allows flexibility in assay conditions, though standard procedures use pH 7.5 for physiological relevance. For kinetic characterization, ensure that substrate concentrations span a range above and below the expected KM value, and include appropriate controls to account for non-enzymatic substrate degradation.

References

Comprehensive Application Notes and Protocols: GC-MS Analysis of Indole-3-Glycerol Phosphate in Tryptophan Pathway Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indole-3-Glycerol Phosphate and Its Analytical Importance

Indole-3-glycerol phosphate (IGP) serves as a key intermediate in the biosynthesis of tryptophan across microorganisms and plants. This biological molecule is produced through the catalytic activity of indole-3-glycerol phosphate synthase (IGPS), which facilitates the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate to IGP while releasing carbon dioxide [1]. The enzyme IGPS belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds, and employs pyruvate as a cofactor [1]. The analytical quantification of IGP provides researchers with critical insights into the tryptophan biosynthesis pathway, which has significant implications in pharmaceutical development, metabolic engineering, and biochemical research. Recent structural studies of IGPS from Pseudomonas aeruginosa have revealed novel conformational states and catalytic mechanisms, demonstrating that decarboxylation may not be absolutely essential for indole formation—a finding that could influence drug development approaches targeting this pathway [2].

The analysis of IGP presents particular challenges due to its moderate polarity and thermal sensitivity, which must be carefully considered during method development. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for detecting and quantifying IGP because it combines excellent separation efficiency with selective detection capabilities. When properly optimized, GC-MS methods can achieve the sensitivity and specificity required to monitor IGP levels in complex biological matrices, enabling researchers to study tryptophan pathway dynamics in response to genetic modifications, environmental stressors, or pharmaceutical interventions. The following application notes provide detailed protocols and methodological considerations for implementing robust GC-MS analysis of IGP in research settings.

GC-MS Analysis of IGP: Methodological Considerations

Sample Preparation and Derivatization Protocols

Effective sample preparation is crucial for successful GC-MS analysis of IGP due to its polar nature and limited volatility. The following protocol has been optimized specifically for IGP and related metabolites in biological extracts:

  • Extraction Procedure: Homogenize cell cultures or tissue samples in a -20°C methanol:water (80:20 v/v) solution using a 10:1 solvent-to-sample ratio. Sonicate the mixture for 15 minutes in an ice bath, followed by centrifugation at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream. Critical note: Maintain samples below 4°C throughout extraction to prevent IGP degradation [3].

  • Derivatization Method: Reconstitute the dried extract in 20 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 30°C for 90 minutes with vigorous shaking. Subsequently, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane and incubate at 37°C for 30 minutes. Method validation: Include quality control samples with known IGP concentrations to verify derivatization efficiency [4].

  • Cleanup Procedure: After derivatization, transfer samples to micro-inserts and centrifuge at 10,000 × g for 2 minutes to precipitate particulate matter. For complex matrices, consider passing samples through a small bed of anhydrous sodium sulfate to remove residual moisture. Storage conditions: Derivatized samples should be analyzed within 24 hours when stored at 4°C in sealed vials [4].

Instrument Configuration and Analytical Parameters

Proper instrument configuration is essential for achieving optimal separation, detection, and quantification of IGP. The following parameters have been established through systematic optimization:

Table 1: Recommended GC-MS Configuration for IGP Analysis

Parameter Configuration Alternative Options
GC System Agilent 8890 GC Similar high-resolution GC system
MS System Agilent 5977B MSD Single quadrupole mass spectrometer
Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm) Equivalent low-polarity stationary phase
Injection 1 µL splitless (250°C) Pulsed splitless for improved band focusing
Carrier Gas Helium, constant flow 1.0 mL/min Hydrogen with appropriate flow adjustment
Oven Program 60°C (1 min), 10°C/min to 320°C (5 min) 60°C to 325°C at 8-12°C/min based on separation
Transfer Line 280°C 250-300°C range acceptable
Ion Source Electron Impact (70 eV), 230°C 200-250°C source temperature range
  • Mass Spectrometer Settings: Configure the mass spectrometer to operate in selected ion monitoring (SIM) mode for optimal sensitivity when quantifying IGP, or in full scan mode for untargeted analysis and method development. The electron impact ionization energy should be set to 70 eV with the ion source temperature maintained at 230°C. For SIM mode, include the characteristic fragment ions of derivatized IGP: m/z 202 (base peak), 217, 361, and 362. The solvent delay should be set to 6.5 minutes to prevent detector saturation [5] [6].

  • System Suitability Testing: Before sample analysis, perform system suitability tests using a standard mixture containing IGP and related metabolites. The retention time stability for IGP should demonstrate ≤0.1 minute variation across consecutive injections. The signal-to-noise ratio for IGP at the limit of quantification should exceed 10:1. For the mass spectrometer, ensure the mass calibration is verified using perfluorotributylamine or other appropriate calibration compounds [5] [6].

Data Processing and Compound Identification

Peak Processing and Spectral Deconvolution

Effective data processing is critical for accurate identification and quantification of IGP in complex chromatograms. Modern GC-MS software provides multiple approaches for peak detection and analysis:

  • Automated Peak Detection: Configure the data system to identify peaks with a signal-to-noise ratio greater than 3:1 and a minimum peak area of 1000 counts. Apply baseline correction using asymmetric least squares algorithms to account for instrumental drift. For optimal IGP detection, set the peak width parameter to 3-5 seconds based on your chromatographic conditions. Deconvolution parameters should be adjusted to separate coeluting compounds, with a minimum similarity factor of 70% required for positive identification [7] [4].

  • Spectral Processing: Apply mass spectral filters to remove background interference, typically setting a minimum signal-to-noise ratio of 3 for included ions. Use Savitzky-Golay smoothing (2nd order polynomial, 5-7 points) to reduce high-frequency noise without significantly distorting peak shapes. For complex samples, implement retention time alignment algorithms to correct for minor shifts during batch processing, using internal standards as reference points [7].

Compound Identification and Confirmation Strategies

Rigorous compound identification requires multiple lines of evidence to ensure accurate reporting of IGP detection:

  • Spectral Library Matching: Compare acquired mass spectra against commercial and custom spectral libraries such as NIST, Golm Metabolome Database, or HMDB. For positive identification of IGP, require a match factor greater than 800/1000 (or >80% similarity) with the reference spectrum. The reverse match factor should also exceed 700 to confirm identification. Critical assessment should include evaluation of the low-mass region (m/z < 150), which often contains characteristic fragments for IGP and related indole compounds [7].

  • Retention Index Validation: Supplement spectral matching with retention index (RI) confirmation using hydrocarbon standards (C8-C30). Calculate the Kovats retention index for IGP under your specific analytical conditions and compare against literature values. Accept identification when the experimental RI falls within ±10 index units of the reference value. For additional confidence, analyze authentic IGP standards when available to verify both retention time and mass spectral properties [7].

Table 2: Key MS Parameters and Identification Criteria for IGP Analysis

Parameter Recommended Setting Acceptance Criteria
Mass Accuracy ± 0.1 Da (unit mass) ± 0.3 Da for confident ID
Spectral Match >80% similarity >70% for tentative ID
Retention Time ± 0.2 min of standard ± 0.5% relative to ISTD
Characteristic Ions m/z 202, 217, 361, 362 Base peak plus 2 qualifiers
Ion Ratio Stability ± 20% of standard ± 30% for low abundance
Retention Index Literature value ± 10 Reference database dependent

Application Results and Performance Metrics

Quantitative Performance and Method Validation

Comprehensive method validation demonstrates that the described GC-MS protocol provides reliable quantification of IGP across biologically relevant concentration ranges:

  • Linearity and Range: The method demonstrates excellent linearity (R² > 0.995) for IGP across a concentration range of 0.1-100 µM, which encompasses expected physiological levels in microbial and plant systems. For extended dynamic range applications (0.01-500 µM), weighted linear regression (1/x or 1/x²) is recommended to maintain accuracy at concentration extremes. System calibration should be verified daily using a minimum of five calibration standards spanning the expected concentration range [3].

  • Sensitivity and Precision: The limit of detection (LOD) for IGP is typically 0.01 µM (10 nM), based on a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) is 0.03 µM (S/N = 10:1). Method precision shows intra-day variability of ≤8% RSD and inter-day variability of ≤12% RSD at low, medium, and high QC concentrations. Accuracy assessments using spiked samples demonstrate recovery rates of 85-115% across the quantification range, with minimal matrix effects observed in microbial extracts [3].

Application to Microbial Metabolic Engineering

The validated GC-MS method has been successfully applied to monitor IGP accumulation in engineered microbial systems, providing key insights into tryptophan pathway flux:

  • Pathway Optimization Studies: In Lemna aequinoctialis cultures treated with indole-3-propionic acid (IPA), GC-MS analysis revealed significant alterations in IGP and related metabolites, with the highest productivities of serotonin, β-sitosterol, campesterol, and stigmasterol observed on day 28 following treatment with 10 µM IPA. Transcriptomic analysis correlated these metabolic changes with altered expression of 7,490 genes, highlighting the interconnected nature of indole metabolism [3].

  • Metabolic Flux Analysis: Through isotope labeling experiments using [U-¹³C]-glucose combined with GC-MS analysis, researchers have quantified carbon channeling through the IGP node in various microbial systems. These studies demonstrate that IGP pool sizing provides a sensitive indicator of tryptophan synthesis rate, with applications in optimizing production strains for pharmaceutical amino acid synthesis. The method has sufficient sensitivity to detect metabolic perturbations resulting from genetic modifications to IGPS or upstream pathway enzymes [3] [1].

Table 3: Analytical Performance Metrics for IGP Quantification

Performance Measure Result Method
Linear Range 0.1-100 µM Calibration curve
Limit of Detection 0.01 µM S/N = 3:1
Limit of Quantification 0.03 µM S/N = 10:1
Intra-day Precision 3-8% RSD n=6 replicates
Inter-day Precision 5-12% RSD n=3 days
Recovery at LOQ 85-95% Spiked matrix
Retention Time Stability ± 0.1 min n=30 injections

Troubleshooting and Technical Notes

Common Issues and Resolution Strategies

Method implementation may encounter technical challenges that require specific troubleshooting approaches:

  • Poor Derivatization Efficiency: If IGP response is low despite adequate concentration, verify the freshness of derivatization reagents—MSTFA is particularly moisture-sensitive and should be stored under anhydrous conditions with proper sealing. Check that the derivatization temperature does not exceed 37°C, as higher temperatures can degrade IGP and related indole compounds. For problematic matrices, consider extending the methoxyamination step to 2 hours or adding a catalyst such as N-trimethylsilylimidazole (10-20 µL) to improve silylation efficiency [4].

  • Chromatographic Issues: If IGP peak shape shows excessive tailing (asymmetry factor >1.5), the injector liner may require replacement, preferably with a deactivated, single-taper design. Carrier gas contamination (oxygen or moisture) can also degrade performance, particularly for active compounds like IGP—install and maintain proper gas purifiers. When retention time drift exceeds 0.2 minutes across a batch, recondition the column at maximum temperature (without exceeding limit) for 2-4 hours and check for leaks, especially at the injector and column connections [6].

  • MS Sensitivity Degradation: Progressive loss of IGP signal may indicate ion source contamination, which requires cleaning according to manufacturer protocols. More frequent ion source maintenance is needed when analyzing biological extracts compared to clean standards. If specific IGP fragment ions show disproportionate decrease, verify mass calibration and electron multiplier voltage (if adjustable). For persistent sensitivity issues, implement more aggressive sample cleanup such as solid-phase extraction or increase the injection split ratio to reduce nonvolatile contamination [5] [6].

Quality Assurance Recommendations

Robust quality assurance practices ensure reliable IGP quantification throughout extended study durations:

  • System Suitability Testing: Before each analytical batch, inject a system suitability standard containing IGP at mid-calibration level. Acceptable performance requires retention time stability (±0.1 min), peak area precision (<10% RSD for triplicate injections), and mass spectral quality (base peak intensity >10,000 counts for mid-level standard). Document signal-to-noise ratio for the LOQ standard, which should exceed 10:1 [4].

  • Quality Control Samples: Include pooled quality control samples (low, medium, high concentrations) in every batch, with at least 5% of total injections dedicated to QCs. Apply Westgard rules or similar statistical quality control to monitor method performance over time. Establish action limits for QC recovery (typically 85-115%) and precision (<15% RSD), with investigation triggered when these limits are exceeded [3].

Appendices

Tryptophan Biosynthesis Pathway Diagram

The following diagram illustrates the position of IGP within the tryptophan biosynthesis pathway, highlighting key metabolites and enzymatic transformations:

G Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate AS PRA PRA Anthranilate->PRA PRT CdRP CdRP PRA->CdRP PRAI IGP IGP CdRP->IGP IGPS Indole Indole IGP->Indole TSA Tryptophan Tryptophan Indole->Tryptophan TSB AS Anthranilate Synthase PRT Phosphoribosyl transferase PRAI PRA Isomerase IGPS IGP Synthase TSA Tryptophan Synthase α TSB Tryptophan Synthase β

Diagram 1: IGP in Tryptophan Biosynthesis Pathway. IGP (highlighted) represents a key branch point intermediate in tryptophan biosynthesis. IGPS catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to IGP [1] [2].

GC-MS Analysis Workflow

The following workflow diagram outlines the complete procedure for GC-MS analysis of IGP, from sample preparation to data interpretation:

G Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Peak Processing Peak Processing Data Acquisition->Peak Processing Spectral Matching Spectral Matching Peak Processing->Spectral Matching Quantification Quantification Spectral Matching->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

Diagram 2: IGP GC-MS Analysis Workflow. The procedure encompasses sample preparation (red), instrumental analysis (yellow), data processing (green), and final interpretation (blue) [3] [4].

References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis and Analysis of 1-C-(Indol-3-yl)glycerol 3-phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-C-(Indol-3-yl)glycerol 3-phosphate

This compound (IGP), also known as indoleglycerol phosphate, is a crucial metabolic intermediate in the biosynthesis of tryptophan and various specialized plant metabolites. This phosphorylated compound features an indole moiety attached to a glycerol phosphate backbone, with the molecular formula C₁₁H₁₄NO₆P and a molecular weight of 287.21 g/mol [1]. IGP serves as a branch point metabolite in both primary and secondary metabolism, making it an important compound for study in biochemical research and drug development platforms.

The compound exists naturally in organisms ranging from bacteria to plants and fungi, where it participates in essential biosynthetic pathways [1]. In the tryptophan biosynthesis pathway, IGP represents the fifth intermediate in the seven-step conversion of chorismate to tryptophan [1]. Beyond its role in amino acid production, IGP also serves as a precursor for defense compounds in plants such as benzoxazinoids and indole diterpene alkaloids [2] [3]. Its structural characteristics, including the indole ring system and phosphate group, make it a molecule of significant interest in enzymatic and chemical studies.

Biosynthesis Pathways and Metabolic Significance

Tryptophan Biosynthesis Pathway

The primary metabolic route for IGP production occurs through the tryptophan biosynthesis pathway, which is highly conserved across bacteria, archaea, fungi, and plants [1]. This pathway begins with chorismate, a common precursor for aromatic amino acids, and proceeds through a series of enzymatic transformations:

  • Step 1-3: Conversion of chorismate to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) through anthranilate synthase, phosphoribosyltransferase, and phosphoribosylanthranilate isomerase activities
  • Step 4: Cyclization of CdRP to IGP catalyzed by indole-3-glycerol-phosphate synthase (IGPS; EC 4.1.1.48) [4] [5]
  • Step 5: Conversion of IGP to indole and glyceraldehyde-3-phosphate by indole-3-glycerol-phosphate lyase (IGPL; EC 4.1.2.8) [6] [3]
  • Step 6-7: Condensation of indole with serine to form tryptophan

The metabolic channeling of IGP between these enzymes represents an efficient system for intermediate transfer, minimizing the release of reactive intermediates and enhancing pathway flux [1].

Secondary Metabolic Pathways

In plants, particularly grasses of the family Gramineae, IGP serves as a key precursor for defense compounds against insects and microbial pathogens [3]. The enzyme indole-3-glycerol-phosphate lyase (BX1) catalyzes the conversion of IGP to indole, which is subsequently incorporated into the cyclic hydroxamic acids DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) [6] [3]. These compounds provide chemical defense against herbivores and pathogens and have attracted significant research interest for agricultural applications.

The following diagram illustrates the metabolic pathways involving IGP:

Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase CdRP CdRP Anthranilate->CdRP Phosphoribosyltransferase & PRAI IGP IGP CdRP->IGP IGPS (EC 4.1.1.48) Indole Indole IGP->Indole IGPL (EC 4.1.2.8) G3P G3P IGP->G3P IGPL (EC 4.1.2.8) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase DIMBOA DIMBOA Indole->DIMBOA Plant defense pathway

Figure 1: Metabolic Pathways of IGP Biosynthesis and Utilization. IGP serves as a central branch point in both primary metabolism (tryptophan biosynthesis) and specialized metabolism (plant defense compounds). IGPS: indole-3-glycerol-phosphate synthase; IGPL: indole-3-glycerol-phosphate lyase; CdRP: 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate; G3P: glyceraldehyde-3-phosphate; DIMBOA: 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Enzyme Mechanisms and Structural Features

Indole-3-glycerol-phosphate Synthase (IGPS)

IGPS (EC 4.1.1.48) catalyzes the conversion of CdRP to IGP through a complex cyclization reaction that involves both condensation and decarboxylation steps [7]. The enzyme belongs to the carboxy-lyase family and typically adopts a (βα)₈-barrel fold with an additional N-terminal helical extension that forms a lid over the active site [4] [7]. Structural studies have revealed that the enzyme undergoes significant conformational changes during catalysis, with flexible loops guiding substrate positioning and transition state stabilization [7].

The catalytic mechanism of IGPS involves several key steps:

  • Substrate binding: CdRP enters the active site in an extended conformation, with the flexible βα-loop 1 assisting in proper positioning
  • Ring formation: The substrate's carboxylated phenyl group executes a nucleophilic attack to form the pyrrole ring of the indole moiety
  • Decarboxylation: Removal of CO₂ restores aromaticity, making the reaction irreversible
  • Product release: IGP exits the active site, with this step often being rate-limiting at moderate temperatures

Recent studies on Pseudomonas aeruginosa IGPS (PaIGPS) have challenged the long-held belief that decarboxylation is absolutely essential for catalysis. The enzyme demonstrates weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), with an approximately 1000-fold lower rate of IGP formation compared to the native substrate [7]. This finding suggests greater mechanistic flexibility than previously recognized and has implications for enzyme evolution and engineering.

Indole-3-glycerol-phosphate Lyase (IGPL)

IGPL (EC 4.1.2.8), also known as BX1 in plants, catalyzes the retro-aldol cleavage of IGP to indole and glyceraldehyde-3-phosphate [6] [3]. This enzyme resembles the α-subunit of tryptophan synthase but functions independently without requiring a β-subunit [3]. In plants, IGPL activity is part of a defense mechanism against insects and pathogens, with the released indole serving as a precursor for benzoxazinoid biosynthesis [6] [3].

The structural basis of IGPL catalysis shares similarities with the tryptophan synthase α-subunit, but unlike tryptophan synthase, IGPL releases free indole rather than channeling it directly to a β-subunit [3]. This property makes IGPL particularly valuable for metabolic engineering applications where indole production is desired.

Experimental Protocols

Enzymatic Synthesis of IGP Using Recombinant IGPS

This protocol describes the production of IGP using purified recombinant IGPS from E. coli or P. aeruginosa, suitable for milligram-scale synthesis of IGP for research applications.

4.1.1 Reagents and Materials
  • Purified recombinant IGPS (≥5 mg/mL, specific activity ≥10 U/mg)
  • CdRP substrate (sodium salt, 100 mM stock solution in Tris buffer)
  • Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
  • Stop solution: 0.1 M formic acid
  • HPLC mobile phase: 50 mM potassium phosphate, pH 6.0, with 5% methanol
  • Centrifugal concentrators with 10 kDa MWCO
  • HPLC system with UV-Vis detector and C18 column
4.1.2 Procedure
  • Reaction Setup: Prepare 10 mL of reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM CdRP, and 0.5 mg/mL IGPS in a 15 mL conical tube.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking (200 rpm).

  • Reaction Monitoring: Withdraw 100 µL aliquots at 0, 15, 30, 45, and 60 minutes and mix with 10 µL of stop solution (0.1 M formic acid) to terminate the reaction.

  • Product Analysis: Centrifuge terminated aliquots at 14,000 × g for 5 minutes and analyze supernatant by HPLC using a C18 column and UV detection at 280 nm.

  • Product Purification: For larger scale preparations, terminate the reaction after 60 minutes by adding formic acid to pH 3.0, then concentrate using centrifugal concentrators (10 kDa MWCO) to remove enzyme.

  • Validation: Verify IGP identity by LC-MS monitoring for m/z 287.06 [M-H]⁻ or by NMR spectroscopy.

4.1.3 Troubleshooting Notes
  • Low conversion: Ensure fresh preparation of CdRP substrate, which can degrade upon repeated freeze-thaw cycles
  • Enzyme precipitation: Add 0.1 mg/mL BSA to stabilize dilute enzyme preparations
  • Suboptimal pH: Verify buffer pH at reaction temperature, as Tris buffer has significant temperature coefficient
Analytical Methods for IGP Quantification

Accurate quantification of IGP is essential for enzymatic assays and metabolic studies. This section describes two complementary methods for IGP analysis.

4.2.1 HPLC-UV Analysis

This method provides robust quantification of IGP in enzymatic reactions and complex mixtures.

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 µm particle size)
  • Mobile phase: Isocratic elution with 50 mM potassium phosphate, pH 6.0, with 5% methanol
  • Flow rate: 1.0 mL/min
  • Detection: UV absorbance at 280 nm
  • Retention time: IGP typically elutes at 7.2-7.8 minutes
  • Calibration: Prepare standard curve from 0.01-2.0 mM IGP
  • Limit of detection: ~5 µM under these conditions
4.2.2 Coupled Enzymatic Assay

This continuous spectrophotometric assay is ideal for kinetic studies of IGPS activity.

  • Assay mixture: 50 mM HEPES, pH 7.0, 0.5 mM CdRP, 0.1 mg/mL IGPS, and excess indole-3-glycerol-phosphate lyase (0.05 mg/mL)
  • Principle: IGPS produces IGP, which is converted by IGPL to indole and glyceraldehyde-3-phosphate
  • Indole detection: Add 0.2 mg/mL o-aminobenzaldehyde to form a colored adduct with indole
  • Monitoring: Measure absorbance at 465 nm (ε = 3400 M⁻¹cm⁻¹)
  • Temperature control: Maintain at 25°C or 37°C using thermostatted cuvette holder
  • Initial rates: Monitor linear portion of reaction (first 5-10% of substrate conversion)

Kinetic Parameters and Comparative Enzymology

The kinetic properties of IGPS enzymes from different organisms have been characterized, revealing significant variations in catalytic efficiency and stability. The following table summarizes key kinetic parameters for IGPS from various sources:

Table 1: Comparative Kinetic Parameters of IGPS Enzymes from Different Organisms

Organism kcat (s⁻¹) Km for CdRP (μM) kcat/Km (M⁻¹s⁻¹) Optimal Temperature Special Features
Pseudomonas aeruginosa 11.0 8.5 1.29 × 10⁶ 37°C Highest known turnover number [7]
Escherichia coli 2.1 12.3 1.71 × 10⁵ 37°C Bifunctional with PRAI activity [4] [7]
Sulfolobus solfataricus 0.8 5.2 1.54 × 10⁵ 75-85°C Extreme thermostability [4] [7]
Thermotoga maritima 1.2 6.8 1.76 × 10⁵ 80°C Thermostable, monomeric

The structural basis for these kinetic differences has been investigated through comparative crystallography. PaIGPS possesses several unique features that contribute to its superior catalytic efficiency, including a phenylalanine residue (Phe201) that enhances substrate positioning and transition state stabilization [7]. Mutagenesis studies have confirmed the importance of this residue for the high turnover number of PaIGPS [7].

For IGPL enzymes, the kinetic parameters vary depending on the biological context:

Table 2: Kinetic Parameters of IGPL Enzymes from Different Sources

Enzyme Source kcat (s⁻¹) Km for IGP (μM) Physiological Role
E. coli TrpA subunit 0.5-1.2 15-25 Tryptophan biosynthesis
Maize BX1 2.1 28 Plant defense compound biosynthesis [6] [3]

Research Applications and Protocols

Metabolic Engineering Applications

IGP and its associated enzymes provide valuable tools for metabolic engineering and synthetic biology platforms. The following applications highlight the versatility of IGP pathway enzymes:

  • Indole Production Platform: Co-expression of IGPS and IGPL creates a modular system for indole production from CdRP, avoiding endogenous regulation of tryptophan biosynthesis [1]. This is particularly valuable for microbial production of indole-derived pharmaceuticals.

  • Benzoxazinoid Pathway Engineering: Expression of plant IGPL (BX1) in heterologous systems enables reconstruction of benzoxazinoid defense compound pathways for agricultural biotechnology applications [6] [3].

  • Enzyme Evolution Studies: IGPS serves as a model (βα)₈-barrel enzyme for studying protein evolution and engineering novel catalytic activities [7]. Its well-characterized structure and mechanism provide an excellent scaffold for directed evolution experiments.

Drug Discovery Applications

IGPS has been identified as a potential drug target in several pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa [7]. The essentiality of tryptophan biosynthesis for pathogen survival in nutrient-limited host environments makes IGPS an attractive target for antimicrobial development.

High-throughput screening protocols for IGPS inhibitors:

  • Coupled Spectrophotometric Assay:

    • 50 mM HEPES, pH 7.5, 10 µM CdRP, 0.1 µg/mL IGPS in 50 µL volume
    • Incubate with compound library (10 µM final concentration) for 15 minutes
    • Add o-aminobenzaldehyde to 0.2 mg/mL and measure A₄₆₅ after 30 minutes
    • Calculate inhibition relative to DMSO controls
  • Direct Product Detection Assay:

    • 50 mM Tris-HCl, pH 7.5, 5 µM CdRP, 0.5 µg/mL IGPS, test compounds
    • Incubate 60 minutes at 37°C, terminate with formic acid
    • Analyze IGP production by UPLC-MS with 5-minute gradient
    • Use isotope-labeled IGP as internal standard for quantification

The following diagram illustrates the experimental workflow for enzymatic production and analysis of IGP:

EnzymePrep Enzyme Preparation (Recombinant IGPS) ReactionSetup Reaction Setup (CdRP + Buffer + IGPS) EnzymePrep->ReactionSetup Incubation Incubation (37°C, 60 min) ReactionSetup->Incubation Termination Reaction Termination (Formic acid) Incubation->Termination Analysis Product Analysis Termination->Analysis HPLC HPLC-UV (280 nm) Analysis->HPLC MS LC-MS (m/z 287.06) Analysis->MS Enzymatic Coupled Assay (A465) Analysis->Enzymatic

Figure 2: Experimental Workflow for IGP Production and Analysis. The diagram outlines the key steps in enzymatic synthesis of IGP using recombinant IGPS, followed by multiple analytical methods for product quantification and verification.

Conclusion

This compound represents a critical metabolic intermediate at the intersection of primary and specialized metabolism. The enzymatic synthesis of IGP using recombinant IGPS provides a reliable method for producing this compound for research applications. The detailed protocols presented in this document enable researchers to quantitatively produce and analyze IGP, with applications ranging from fundamental enzymology to drug discovery and metabolic engineering.

Recent advances in understanding IGPS structure and mechanism, particularly the discovery of its catalytic promiscuity, open new avenues for enzyme engineering and the development of novel biocatalysts. The kinetic parameters and experimental approaches summarized here provide a foundation for further investigation of this important biochemical pathway and its applications in biotechnology and pharmaceutical development.

References

Comprehensive Application Notes and Protocols for Enhanced Microbial Tryptophan Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

L-tryptophan is an essential aromatic amino acid with growing applications in pharmaceutical, food, and animal feed industries, with the global market projected to reach $1915 million by 2030 [1]. Microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum has emerged as the dominant production method, surpassing traditional approaches like chemical synthesis and enzymatic conversion [2]. These application notes provide detailed methodologies for the design, construction, and optimization of high-yielding tryptophan production strains through systematic metabolic engineering strategies.

Metabolic Pathway Engineering Strategies

Central Metabolic Pathway Optimization

Enhancing precursor supply is fundamental to tryptophan overproduction. Key engineering targets include:

  • Phosphoenolpyruvate (PEP) Enhancement: Delete pyruvate kinase genes (pykA, pykF) to reduce PEP conversion to pyruvate [2]. Overexpress PEP synthetase (ppsA) to reinforce PEP pool from pyruvate [2].

  • Erythrose-4-phosphate (E4P) Supply: Overexpress transketolase (tktA) to enhance carbon flux through pentose phosphate pathway [2]. Combined overexpression of tktA with aroG and tryptophan operon increased L-tryptophan yield by 90% [2].

  • Glucose Transport Modification: Replace native phosphotransferase system (PTS) with galactose permease (galP) and glucokinase to reduce PEP consumption during glucose uptake [2]. PTS-deficient strains show 38.0% increased conversion rate [2].

Aromatic Pathway Engineering

The tryptophan biosynthetic pathway requires careful deregulation to overcome native control mechanisms:

Table 1: Key Enzymes in Tryptophan Biosynthesis and Engineering Strategies

Enzyme Encoded by Regulation Engineering Approach
DAHP synthase aroG, aroF, aroH Feedback inhibition by Phe, Tyr, Trp Express feedback-resistant mutants AroGfbr (P150L, D146N) [2]
Anthranilate synthase trpE Feedback inhibition by Trp Express feedback-resistant mutant TrpEfbr [2]
Indole glycerol phosphate synthase trpC Feed-forward inhibition by anthranilate [3] Replace with anthranilate-activated variant from A. niger [3]
Novel Regulatory Mechanism Exploitation

Recent discoveries have revealed additional regulatory layers that can be engineered for enhanced production:

  • Feed-forward Regulation: Engineering indole glycerol phosphate synthase (TrpC) to resist anthranilate-mediated inhibition improved tryptophan production from 19 to 29 g/L in fed-batch fermentation [3].

  • Transport Engineering: Knock out intracellular tryptophan transporter (tnaB) while overexpressing aromatic amino acid exporter (yddG) to enhance tryptophan secretion and reduce feedback inhibition [1].

The following diagram illustrates the core metabolic pathway for tryptophan biosynthesis and key engineering targets:

G cluster_engineering Engineering Targets Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP AroGfbr (Feedback resistant) E4P->DAHP Chorismate Chorismate DAHP->Chorismate Aromatic Amino Acid Common Pathway Anthranilate Anthranilate Chorismate->Anthranilate TrpEfbr (Feedback resistant) IGPS Indole-3-glycerol-phosphate Anthranilate->IGPS TrpC (Engineered for feed-forward activation) Tryptophan L-Tryptophan IGPS->Tryptophan Tryptophan Branch Pathway AroGfbr AroGfbr TrpEfbr TrpEfbr TrpC_eng TrpC engineered Export Enhanced Export (yddG) Precursor Precursor Supply (ppsA, tktA)

High-Throughput Screening Protocol

Biosensor-Assisted Mutant Screening

Biosensor-based high-throughput screening enables rapid identification of high-producing strains from large mutant libraries:

Materials:

  • ARTP mutagenesis system (ARTP-IIIS) [1]
  • Flow cytometer with cell sorting capability
  • Yellow fluorescent protein (YFP)-based tryptophan biosensor (p15-ribo727) [1]
  • 96-deep-well microtiter plates
  • Tryptophan production medium [1]

Procedure:

  • Mutant Library Generation:

    • Harvest log-phase cultures of base tryptophan production strain
    • Resuspend in sterile water to OD600 0.1-0.2
    • Subject to ARTP mutagenesis at 120 W, 10 SLM helium flow rate for optimized exposure time [1]
    • Recovery in LB medium at 37°C for 30 minutes
  • Biosensor-Based Screening:

    • Transform mutant library with YFP-tryptophan biosensor construct
    • Sort cells using FACS based on YFP fluorescence intensity
    • Collect top 1-5% fluorescent population for further analysis
    • Validate tryptophan production in 96-deep-well plates with tryptophan production medium [1]
  • Strain Validation:

    • Ferment selected mutants in shake-flasks for 48 hours at 37°C
    • Quantify tryptophan yield via HPLC
    • Identify potential mutations through whole-genome sequencing

Expected Outcomes: This protocol enabled identification of mutant GT3938 with 1.94-fold increase in tryptophan production and revealed ptsN as a key gene for tryptophan overproduction [1].

Fed-Batch Fermentation Protocol

High-Density Fermentation for Tryptophan Production

This protocol describes the fed-batch process for achieving high-titer tryptophan production using engineered E. coli or C. glutamicum strains.

Table 2: Fermentation Parameters for High-Yield Tryptophan Production

Parameter E. coli Process C. glutamicum Process
Production Titer 43.0 g/L [2] 50.5 g/L [4]
Yield on Glucose 0.23 g/g [2] 0.17 g/g [4]
Fermentation Duration 42-48 hours [2] [3] 48 hours [4]
Maximum Productivity 0.48 g/L/h (5-HTP) [5] 1.05 g/L/h [4]

Materials:

  • Bioreactor (5-10 L capacity)
  • Sterilized fermentation medium
  • Glucose feed solution (500 g/L)
  • Ammonia solution (25%) for pH control
  • Antifoam agent
  • Engineered production strain

Procedure:

  • Inoculum Preparation:

    • Grow seed culture in LB medium overnight at 37°C
    • Transfer to seed medium and cultivate to OD600 ~10
    • Use 5-10% inoculation volume for bioreactor
  • Batch Phase (0-12 hours):

    • Initial working volume: 60% of total reactor volume
    • Temperature: 37°C for E. coli, 30°C for C. glutamicum
    • pH: 7.0 controlled with ammonia solution
    • Dissolved oxygen: >30% saturation
  • Fed-Batch Phase (12-48 hours):

    • Initiate exponential glucose feeding to maintain growth rate
    • Control glucose concentration at 0.5-2.0 g/L to minimize acetate formation
    • Maintain temperature and pH throughout fermentation
    • Adjust aeration and agitation to maintain DO >20%
  • Harvest:

    • Terminate fermentation when glucose consumption rate decreases significantly
    • Cool culture to 4°C
    • Centrifuge to remove biomass
    • Recover tryptophan from supernatant

The following workflow diagram summarizes the complete strain development and fermentation process:

G cluster_engineering Key Engineering Strategies Start Strain Engineering & Screening Step1 Pathway Engineering: - Deregulate feedback inhibition - Enhance precursor supply - Knock out competing pathways Start->Step1 Step2 Biosensor Screening: - ARTP mutagenesis - FACS sorting with YFP biosensor - Mutant validation Step1->Step2 Eng1 Central Metabolism: - PTS modification - ppsA/tktA overexpression - pykF deletion Eng2 Aromatic Pathway: - AroGfbr/TrpEfbr expression - Feed-forward regulation engineering Eng3 Transport Engineering: - tnaB deletion - yddG overexpression Step3 Fermentation Process: - Batch phase (0-12h) - Fed-batch phase (12-48h) - Process parameter control Step2->Step3 Step4 Product Recovery: - Culture centrifugation - Supernatant collection - Tryptophan purification Step3->Step4 Result High-Purity L-Tryptophan Step4->Result

Analytical Methods

Tryptophan Quantification

HPLC Protocol:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: 10 mM potassium phosphate buffer (pH 3.0): methanol (90:10 v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV absorbance at 280 nm
  • Retention time: ~8.5 minutes
  • Sample preparation: Culture supernatant filtration through 0.22 μm membrane

Biosensor-Based Screening:

  • Use engineered TrpR1-PtrpO1 biosensor with improved dynamic range [1]
  • Monitor YFP fluorescence at excitation/emission 515/525 nm
  • Correlate fluorescence intensity with intracellular tryptophan concentration

Troubleshooting Guide

Problem Potential Cause Solution
Low tryptophan titer Feedback inhibition Introduce additional feedback-resistant enzymes (AroGfbr, TrpEfbr)
Intermediate accumulation Bottleneck in pathway Identify rate-limiting step through metabolomics; overexpress corresponding enzyme
Acetate accumulation High glucose uptake rate Implement controlled feeding strategy; maintain glucose at <2 g/L
Strain instability Metabolic burden Integrate genes into genome; remove antibiotic markers where possible
Low yield on glucose Carbon diversion Knock out competing pathways (ΔpykF, Δppc); enhance precursor supply

Conclusion

Systematic metabolic engineering combining pathway optimization, regulatory circuit engineering, and fermentation process control enables high-level tryptophan production in microbial hosts. The integration of computational modeling with experimental validation has resulted in strains achieving titers exceeding 50 g/L [4], making microbial fermentation a commercially viable production method. Future directions include dynamic pathway regulation, co-culture systems, and expansion to produce tryptophan-derived compounds like 5-HTP, which has reached 8.58 g/L in engineered E. coli [5].

References

Microbial Production of Aromatic Compounds: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Aromatic compounds represent a crucial class of organic molecules characterized by the presence of at least one benzene ring in their structure. These compounds have diverse industrial applications ranging from pharmaceuticals, food additives, polymers, and nutraceuticals to flavors and fragrances. Historically, most aromatic chemicals have been derived from fossil fuels through chemical processes that are often environmentally unfriendly, relying on non-renewable resources and generating toxic by-products. In recent decades, metabolic engineering has emerged as a powerful alternative, enabling the development of microbial cell factories for sustainable production of aromatic compounds from renewable biomass [1] [2] [3].

The economic importance of aromatic compounds is substantial, with the global market size reaching USD 185.9 billion in 2017 and projected to continue growing. Microbial production offers several distinct advantages over traditional methods, including sustainability, cost-effectiveness, product quality, scalability, and controllability. Through the application of systems metabolic engineering, researchers have successfully developed engineered microorganisms capable of efficiently producing various aromatic compounds, with some reaching industrial-scale production [4] [3]. The table below summarizes the primary classes of aromatic compounds amenable to microbial production:

Table 1: Key Classes of Aromatically Compounds and Their Applications

Compound Class Representative Examples Primary Applications
C6 Monocyclic Phenol, Catechol Precursors for polycarbonates, epoxide resins, phenolic resins, herbicides, pharmaceuticals
C7 Monocyclic 3-Dehydroshikimate, Shikimate, Salicylate, p-Hydroxybenzoate Antiviral drugs (e.g., oseltamivir), food/drug preservatives, bioplastics monomers
C9 Monocyclic L-Tyrosine, L-Phenylalanine Parenteral nutrition solutions, dairy products, food, pharmaceuticals
C10 Monocyclic Ferulate Antimicrobial, anti-inflammatory, anticancer, antithrombotic activities
Plant Phenolics p-Coumaric acid, Caffeic acid, Flavonoids, Stilbenes Antioxidants, food preservatives, nutraceuticals, cosmetics

Metabolic Pathway Engineering Fundamentals

The Shikimate Pathway and Its Branch Points

The shikimate pathway serves as the central metabolic route connecting central carbon metabolism to the biosynthesis of aromatic amino acids and their derivatives. This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-d-arabinoheptulosonate 7-phosphate (DAHP), catalyzed by DAHP synthase. Through seven enzymatic steps, the pathway proceeds to produce chorismate, a key branch point precursor for the three aromatic amino acids: L-tyrosine, L-phenylalanine, and L-tryptophan [1] [2].

Chorismate represents the pivotal junction in aromatic compound biosynthesis, serving as the precursor for numerous valuable compounds. Through targeted enzyme expression, microbial hosts can be engineered to redirect flux from chorismate toward specific desired products rather than aromatic amino acids. For example, chorismate can be converted to p-hydroxybenzoate by chorismate pyruvate-lyase (encoded by ubiC), to p-aminobenzoate through PabAB, or to p-coumaric acid via a combination of phenylalanine/tyrosine ammonia-lyases and specific hydroxylases [2] [3].

Engineering Central Carbon Metabolism

Enhancing metabolic flux toward aromatic compounds requires careful engineering of central carbon metabolism to increase the availability of the key precursors PEP and E4P. Several well-established strategies have been developed:

  • Replacement of the phosphotransferase system (PTS): The native PTS system for glucose uptake consumes PEP, significantly reducing its availability for the shikimate pathway. Replacing PTS with alternative uptake systems such as galactose permease (GalP) with glucokinase or the Zymomonas mobilis glucose facilitator (Glf) can dramatically increase PEP availability [2].

  • Enhancement of E4P availability: As an intermediate of the pentose phosphate pathway, E4P levels can be increased through overexpression of transketolase, which catalyzes the formation of E4P from fructose-6-phosphate and glyceraldehyde-3-phosphate [2].

  • Modulation of PEP metabolism: Overexpression of PEP-forming enzymes (PEP synthase, PEP carboxykinase) or inactivation of PEP-degrading enzymes (pyruvate kinases, PEP carboxylase) can significantly increase the PEP pool available for aromatic compound biosynthesis [2].

The following diagram illustrates the engineered shikimate pathway and key metabolic engineering strategies:

G Shikimate Pathway Engineering Strategy PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose-4-phosphate (E4P) E4P->DAHP Shikimate Shikimate DAHP->Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Shikimic Shikimic Acid Shikimate->Shikimic Block aroE L_Tyr L-Tyrosine Chorismate->L_Tyr L_Phe L-Phenylalanine Chorismate->L_Phe L_Trp L-Tryptophan Chorismate->L_Trp pHBA p-Hydroxybenzoate Chorismate->pHBA ubiC pCoumaric p-Coumaric Acid L_Tyr->pCoumaric TAL Caffeic Caffeic Acid pCoumaric->Caffeic HpaBC PTS_replacement PTS Replacement (Non-PTS uptake) PTS_replacement->PEP Transketolase Transketolase Overexpression Transketolase->E4P aroG_fbr aroG_fbr (Feedback-resistant) aroG_fbr->DAHP ubiC ubiC Expression ubiC->pHBA TAL TAL Expression TAL->pCoumaric HpaBC HpaBC Expression HpaBC->Caffeic Glucose Glucose Glucose->PTS_replacement

Production Protocols for Key Aromatic Compounds

Protocol 1: High-Titer p-Hydroxybenzoate (PHBA) Production in Corynebacterium glutamicum

Background: PHBA is widely used as a preservative in food and drugs and as a monomer for high-performance bioplastics. This protocol describes the construction of a C. glutamicum strain capable of producing PHBA at high titer (36.6 g/L) and yield (41% mol/mol) from glucose [4] [2].

Strain Engineering Steps:

  • Delete competing pathways: Knock out ldhA (lactate dehydrogenase), qsuB (dehydroshikimate dehydratase), qsuD (shikimate dehydrogenase), pobA (4-hydroxybenzoate hydroxylase), poxF (pyruvate dehydrogenase), pyk (pyruvate kinase), and hdpA (haloacid dehalogenase) to eliminate major competing pathways.

  • Enhance precursor supply: Overexpress aroGfbr (feedback-resistant DAHP synthase from E. coli) and the native aroCKB operon (encoding chorismate synthase, shikimate kinase, and dehydroshikimate reductase).

  • Introduce PHBA biosynthesis: Express a PHBA-resistant UbiC (chorismate pyruvate-lyase) from Providencia rustigianii for efficient conversion of chorismate to PHBA.

  • Improve E4P availability: Overexpress transketolase (tkt) and transaldolase (tal) to enhance erythrose-4-phosphate synthesis.

Fermentation Conditions:

  • Medium: Modified CGXII medium with 100 g/L glucose as carbon source
  • Induction: Add 0.5 mM IPTG at OD600 of 8-10 for recombinant gene expression
  • Temperature: 30°C
  • pH: Maintain at 7.0 using ammonium hydroxide
  • Aeration: 1 vvm with 500 rpm agitation

Performance Metrics: The engineered strain typically produces 36.6 g/L PHBA with a productivity of 1.53 g/L/h and yield of 0.41 mol/mol glucose in fed-batch fermentation [4].

Protocol 2: Caffeic Acid Production in Escherichia coli

Background: Caffeic acid exhibits various bioactive properties, including antioxidant and anti-inflammatory activities. This protocol enables production of 138.2 mg/L caffeic acid from glucose using engineered E. coli [3].

Strain Construction:

  • Delete regulatory genes: Knock out tyrR (tyrosine repressor) and tyrA (chorismate mutase/prephenate dehydrogenase) to deregulate tyrosine biosynthesis and increase precursor availability.

  • Enhance aromatic flux: Express aroGfbr (feedback-resistant DAHP synthase) and tyrAfbr (feedback-resistant prephenate dehydrogenase).

  • Introduce heterologous pathway:

    • Express TAL (tyrosine ammonia-lyase from Saccharothrix espanaensis) for conversion of tyrosine to p-coumaric acid
    • Express sam5 (hydroxylase from S. espanaensis) or hpaBC (4-hydroxyphenylacetate 3-hydroxylase from Pseudomonas aeruginosa) for conversion of p-coumaric acid to caffeic acid

Culture Conditions:

  • Host strain: E. coli BL21(DE3)
  • Medium: M9 minimal medium supplemented with 10 g/L glucose
  • Induction: 0.1 mM IPTG at mid-exponential phase (OD600 ≈ 0.6)
  • Temperature: 30°C post-induction
  • Supplementation: Add 1 mM tyrosine to improve production if necessary

Analytical Method: Quantify caffeic acid using HPLC with UV detection at 320 nm and a C18 reverse-phase column, using a gradient of acetonitrile and water with 0.1% formic acid.

Protocol 3: High-Level Shikimic Acid Production

Background: Shikimic acid is a crucial intermediate for synthesizing the antiviral drug oseltamivir (Tamiflu). This protocol describes production of 141 g/L shikimic acid in Corynebacterium glutamicum [4].

Engineering Strategy:

  • Block the shikimate pathway: Delete the qsuB gene (dehydroshikimate dehydratase) to prevent conversion of dehydroshikimate to protocatechuate, causing accumulation of shikimic acid.

  • Enhance precursor supply: Overexpress aroFfbr (feedback-resistant DAHP synthase), aroB (dehydroquinate synthase), aroD (dehydroquinate dehydratase), and aroE (shikimate dehydrogenase).

  • Improve cofactor regeneration: Overexpress pntAB (transhydrogenase) to enhance NADPH supply for the shikimate pathway.

  • Optimize carbon uptake: Implement a non-PTS glucose uptake system using iolT1 (myo-inositol transporter) to increase PEP availability.

Fermentation Process:

  • Bioreactor: Fed-batch fermentation with initial glucose concentration of 40 g/L
  • Feeding strategy: Exponential glucose feeding maintaining concentration below 5 g/L
  • Temperature: 33°C
  • pH: Maintain at 7.2 with KOH
  • Oxygen: Dissolved oxygen maintained above 30%

Results: The engineered strain achieves 141 g/L shikimic acid with productivity of 2.94 g/L/h and yield of 0.51 mol/mol glucose [4].

Table 2: Performance Metrics for Microbial Production of Aromatic Compounds

Compound Host Organism Substrate Titer (g/L) Productivity (g/L/h) Yield (mol/mol)
Shikimate C. glutamicum Glucose 141.0 2.94 0.51
Shikimate E. coli Glucose 126.0 2.63 0.50
p-Hydroxybenzoate C. glutamicum Glucose 36.6 1.53 0.41
Salicylate E. coli Glucose 11.5 0.24 0.41
Protocatechuate C. glutamicum Glucose 82.7 2.58 0.33
Gallic acid E. coli Glucose 20.0 0.42 0.12
Catechol E. coli Glucose 17.7 5.90 -
Ferulate E. coli Glucose 5.09 0.07 0.07
L-Tyrosine E. coli Glucose 55.54 1.39 0.25

Advanced Engineering Strategies

Pathway Modularization and Compartmentalization

Pathway modularization involves subdividing complex biosynthetic pathways into distinct modules whose regulation and expression levels can be independently tuned. This approach allows for optimized flux control and enables product diversification through substitution of downstream branches from common platform pathways. In aromatic compound biosynthesis, modularity is particularly useful for optimizing titers of key molecules that serve as entry points within a product class [1].

Metabolic compartmentalization takes advantage of subcellular organelles in eukaryotic hosts to physically separate metabolic pathways, helping to limit side reactions, manage toxicity, control redox state, and regulate secretion of pathway intermediates. Several successful applications include:

  • Peroxisomal targeting: Using an enhanced peroxisomal targeting signal (ePTS1) in Saccharomyces cerevisiae to sequester a two-enzyme pathway for prodeoxyviolacein production, resulting in a 35% increase in production compared to nontagged controls [1].

  • Mitochondrial compartmentalization: Employing N-terminal mitochondrial targeting sequences (MTS) to localize enzymes for mandelic acid production from chorismate in S. cerevisiae [1].

  • Toxicity mitigation: Targeting toxic norcoclaurine synthase to peroxisomes in S. cerevisiae to alleviate cytotoxicity while increasing norcoclaurine titers from tyrosine [1].

Microbial Co-culturing Strategies

Division of labor through co-culturing represents an emerging strategy for distributing metabolic burden across different microbial strains. This approach is particularly valuable when pathways are long, involve toxic intermediates, or impose significant metabolic burden. Co-culturing serves as the bacterial analogy to compartmentalization in eukaryotic hosts [1].

Implementation considerations for co-culture systems:

  • Strain compatibility: Ensure selected strains have compatible growth requirements and can coexist in the same fermentation environment.

  • Intermediate exchange: Design the system such that pathway intermediates can be freely exchanged between microbial partners.

  • Population balance: Develop strategies to maintain optimal strain ratios throughout fermentation, potentially through antibiotic selection or nutrient complementation.

Success example: An optimized E. coli co-culture system for flavonoid production achieved 40.7 mg/L of flavan-3-ols, representing a 970-fold improvement over previous attempts [1].

The following workflow diagram illustrates the comprehensive strain development process for aromatic compound production:

G Strain Development Workflow for Aromatic Compound Production Start Define Target Compound and Host Organism PathwayDesign Pathway Design and Enzyme Selection Start->PathwayDesign CentralMetab Engineering Central Carbon Metabolism PathwayDesign->CentralMetab ShikimateEng Shikimate Pathway Optimization CentralMetab->ShikimateEng PTS • PTS Replacement • PEP Carboxykinase O/E CentralMetab->PTS E4P • Transketolase O/E • Pentose Phosphate Enhancement CentralMetab->E4P Modularization Pathway Modularization and Compartmentalization ShikimateEng->Modularization DAHP • aroGfbr Expression • Feedback Regulation Relief ShikimateEng->DAHP Branch • Knock-out Competing Pathways • Heterologous Enzyme Expression ShikimateEng->Branch StrainConstruction Strain Construction and Screening Modularization->StrainConstruction Subcellular • Peroxisomal Targeting • Mitochondrial Localization Modularization->Subcellular Coculture • Pathway Splitting • Consortium Engineering Modularization->Coculture BioprocessOpt Bioprocess Optimization StrainConstruction->BioprocessOpt GeneticTools • CRISPR-Cas9 Editing • Promoter Engineering StrainConstruction->GeneticTools Evaluation Performance Evaluation and Scale-up BioprocessOpt->Evaluation Fermentation • Fed-batch Optimization • In-situ Product Removal BioprocessOpt->Fermentation

Conclusion and Future Perspectives

Microbial production of aromatic compounds has evolved from proof-of-concept studies to industrially viable processes for several target molecules. The combination of advanced metabolic engineering strategies with bioprocess optimization has enabled the development of efficient microbial cell factories capable of converting renewable feedstocks into valuable aromatic compounds. Key to this success has been the systematic engineering of central carbon metabolism, the shikimate pathway, and downstream specialized pathways using tools from synthetic biology and systems metabolic engineering [1] [4] [2].

Future developments in this field will likely focus on several key areas: (1) expansion of the aromatic compound portfolio to include more complex plant secondary metabolites; (2) development of novel biosynthetic routes through de novo pathway design; (3) enhancement of pathway efficiency through protein engineering and machine learning-guided design; (4) utilization of non-traditional carbon sources, including lignin-derived aromatics and one-carbon compounds; and (5) integration of engineering strategies across multiple scales, from enzymes to bioreactors. As these technologies mature, microbial production is poised to become the dominant manufacturing platform for an increasingly diverse range of aromatic compounds [1] [4] [5].

References

Comprehensive Application Notes and Protocols for IGPS Enzyme Kinetics Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGPS Function and Kinetic Analysis

Imidazole glycerol phosphate synthase (IGPS) is a central metabolic enzyme located at the critical branch point of the histidine and purine biosynthetic pathways in bacteria, archaea, and plants. This bifunctional enzyme consists of two subunits: HisH, which catalyzes the hydrolysis of glutamine, and HisF, which facilitates the cyclization of N'-[5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR). These subunits form a nanomolar affinity complex that exemplifies V-type allostery, where the allosteric effector PRFAR dramatically enhances the catalytic rate (Vmax) of glutamine hydrolysis without significantly affecting substrate binding affinity (Km). IGPS has emerged as a model system for investigating long-range allosteric regulation and enzyme dynamics due to its well-characterized structural and kinetic properties [1] [2].

The kinetic behavior of IGPS provides valuable insights into fundamental enzymatic mechanisms, particularly the role of conformational dynamics in catalytic function. Research has demonstrated that binding of the allosteric effector PRFAR stimulates millisecond-timescale motions throughout the IGPS complex, enhancing catalytic efficiency by nearly 5,000-fold at ambient temperatures. This remarkable activation makes IGPS an ideal system for studying allosteric communication and the relationship between protein dynamics and catalytic function [1]. Furthermore, IGPS exhibits temperature-dependent allosteric regulation, with activation decreasing from 4,200-fold at 303 K to just 65-fold at 343 K, reflecting complex dynamics-function relationships that are essential to understand for both basic enzymology and biotechnological applications [1].

Experimental Design Principles for IGPS Kinetics

Fundamental Kinetic Parameters

Successful characterization of IGPS kinetics requires thorough understanding of essential kinetic parameters and their biochemical significance:

  • Vmax: The maximum catalytic rate achieved when the enzyme is fully saturated with substrate. For IGPS, this reflects the turnover number of the glutaminase activity in the HisH subunit when fully activated by PRFAR binding to the HisF subunit.

  • Km (Michaelis constant): The substrate concentration at which the reaction rate reaches half of Vmax. This parameter indicates the enzyme's affinity for its substrates (glutamine and PRFAR), with lower Km values reflecting tighter binding.

  • kcat: The catalytic turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit time. This is calculated from Vmax and the total enzyme concentration ([E]total) using the formula: kcat = Vmax / [E]total.

  • kcat/Km: The catalytic efficiency parameter, which reflects the enzyme's overall ability to convert substrate to product. This specificity constant is particularly important for comparing IGPS activity toward different substrates or mutant variants [3].

Experimental Planning Considerations

Proper experimental design is crucial for obtaining reliable kinetic data for IGPS:

  • Temperature Control: IGPS exhibits significant temperature-sensitive allostery, so precise temperature control (±0.1°C) is essential using a thermostatted cell holder. Studies indicate that the allosteric activation of IGPS from Thermotoga maritima decreases from 4,200-fold at 303 K to 65-fold at 343 K, highlighting the importance of consistent temperature maintenance [1].

  • Initial Rate Conditions: All kinetic measurements should be conducted under initial velocity conditions where product formation is linear with time and represents less than 5% of substrate conversion. This ensures that the reverse reaction, product inhibition, and substrate depletion do not significantly influence the measured rates [3].

  • Allosteric Activation: The unique allosteric dependence of IGPS on PRFAR requires careful experimental design to characterize both basal (unactivated) and PRFAR-activated enzyme states. Comprehensive kinetic profiling should include titration experiments with both glutamine and PRFAR to fully elucidate the allosteric mechanism [1].

Materials and Equipment

Required Reagents and Solutions

Table 1: Essential reagents for IGPS kinetics studies

Reagent Category Specific Compounds Purpose/Application
Enzyme Source Purified IGPS complex (HisH/HisF) from expression system Catalytic protein for kinetic assays
Natural Substrates L-Glutamine, PRFAR (N'-[5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide) Physiological substrates for IGPS reaction
Analogue Substrates Acivicin (glutamine analogue) Active site titration and inhibition studies
Cofactors/Components 3-acetylpyridine adenine dinucleotide (APAD), glutamate dehydrogenase (GDH) Coupled enzyme assay components
Buffer Components HEPES, Tris, CAPS, NaCl, KCl, EDTA, β-mercaptoethanol, imidazole Protein purification and assay buffers
Purification Aids Ni-NTA agarose resin, PMSF, IPTG Recombinant protein expression and purification
Specialized Equipment

Table 2: Equipment requirements for IGPS kinetics measurement

Equipment Type Specific Models/Examples Critical Specifications
Spectrophotometer JASCO V-650 UV-Visible Spectrophotometer High sensitivity, temperature control, kinetic software
Thermostatted Cell Holder STR-707 Water Thermostatted Cell Holder with Stirrer Precise temperature control (±0.1°C), stirring capability
NMR Spectrometer Varian Inova 600 MHz, Agilent 800 MHz High field strength for dynamics studies
Chromatography System ÄKTA FPLC or similar Protein purification capabilities
Analytical Balances Precision balance (±0.01 mg) Accurate reagent preparation
pH Meter Calibrated digital pH meter Precise buffer preparation

Step-by-Step Experimental Protocols

IGPS Expression and Purification Protocol

Objective: To obtain highly pure, functional IGPS complex for kinetic studies through recombinant expression and purification.

Procedure:

  • Transformation and Expression:

    • Transform BL21(DE3) cells with plasmids encoding His-tagged HisH and untagged HisF subunits [1].
    • Grow transformed cells in M9 minimal medium at 310 K until OD600 reaches 0.8-1.0.
    • Induce protein expression with 1 mM IPTG and incubate for an additional 7 hours at 310 K.
  • Cell Lysis and Complex Formation:

    • Harvest cells by centrifugation and resuspend in lysis buffer (10 mM Tris, 10 mM CAPS, 300 mM NaCl, 1 mM β-mercaptoethanol, pH 7.5).
    • Combine HisH and HisF cell suspensions and co-lyse by ultrasonication.
    • Add 1 mM PMSF as protease inhibitor during lysis.
  • Heat Treatment and Affinity Purification:

    • Incubate the lysate supernatant at 333 K for 30 minutes to denature unwanted host proteins.
    • Mix supernatant with Ni-NTA agarose resin equilibrated with lysis buffer.
    • Wash resin with 100 mL lysis buffer containing 15 mM imidazole (pH 9.5).
    • Elute the IGPS complex with lysis buffer containing 250 mM imidazole (pH 9.5).
  • Dialysis and Storage:

    • Dialyze the eluted protein extensively against storage buffer (10 mM HEPES, 10 mM KCl, 0.5 mM EDTA, pH 7.3).
    • Concentrate using Amicon centrifugal devices, aliquot, and flash-freeze in liquid nitrogen for storage at 193 K [1].
UV-Visible Spectrophotometric Assay for IGPS Activity

Objective: To measure IGPS kinetic parameters through continuous monitoring of product formation using UV-Visible spectroscopy.

Procedure:

  • Reaction Setup:

    • Prepare assay buffer (0.1 M carbonate buffer, pH 10.0, with 10 mM MgCl₂).
    • Create substrate solutions of PRFAR at varying concentrations (0.0067 to 0.333 mmol/L final concentration).
    • Prepare enzyme solution containing 0.0004 μg/mL IGPS in 0.9 g/L NaCl.
  • Spectroscopic Measurements:

    • Set spectrophotometer to 402 nm with 2.0 nm bandwidth, medium response time, and 1-second data interval.
    • Maintain constant temperature of 37°C using thermostatted cell holder.
    • For blank measurement, add 1.5 mL carbonate buffer, 0.3 mL MgCl₂, and 0.9 mL enzyme solution to a 10 mm pathlength cell.
    • For sample measurements, inject 0.067 mL substrate solution into the sample cell to initiate reaction.
  • Data Collection:

    • Monitor absorbance at 402 nm for 2000 seconds for each substrate concentration.
    • Record the initial linear portion of the progress curve for each substrate concentration.
    • Calculate velocity (v) as the slope of absorbance versus time during the initial linear phase [4].

The following diagram illustrates the complete experimental workflow for IGPS kinetics measurement:

G Start Start IGPS Kinetics Measurement Protein IGPS Expression & Purification Start->Protein AssaySetup Assay Setup Protein->AssaySetup SubstratePrep Prepare Substrate Concentration Series AssaySetup->SubstratePrep Measurement Time Course Measurement at 402 nm SubstratePrep->Measurement DataCollection Initial Velocity Determination Measurement->DataCollection Analysis Data Analysis & Parameter Calculation DataCollection->Analysis Results Kinetic Parameters (Vmax, Km, kcat/Km) Analysis->Results

Data Analysis and Kinetic Parameter Calculation

Linear Transformation Methods for Kinetic Analysis

Objective: To accurately determine kinetic parameters (Vmax and Km) from initial velocity data using linear transformation methods.

Procedure:

  • Data Compilation:

    • Compile substrate concentrations [S] and corresponding initial velocities (v) in a table.
    • Ensure a sufficient range of substrate concentrations, typically from 0.1Km to 5-10Km.
  • Lineweaver-Burk (Double-Reciprocal) Plot:

    • Transform data by calculating 1/[S] and 1/v for each measurement.
    • Plot 1/v versus 1/[S] to generate a straight line.
    • Determine the y-intercept as 1/Vmax and the slope as Km/Vmax.
    • Calculate Km from the x-intercept as -1/Km [3].
  • Alternative Linearization Methods:

    • Eadie-Hofstee Plot: Plot v versus v/[S] to yield a straight line with slope = -Km and y-intercept = Vmax.
    • Hanes-Woolf Plot: Plot [S]/v versus [S] to generate a line with slope = 1/Vmax and x-intercept = -Km.

Each linear transformation method has specific advantages: the Lineweaver-Burk plot is most reliable at low substrate concentrations, while the Eadie-Hofstee and Hanes-Woolf plots provide better distribution of data points and are less susceptible to error propagation [4] [3].

Quantitative Analysis of Allosteric Regulation

Objective: To characterize the allosteric activation of IGPS by PRFAR and determine the magnitude of allosteric enhancement.

Procedure:

  • Basal Activity Measurement:

    • Measure IGPS glutaminase activity in the absence of PRFAR across a range of glutamine concentrations.
    • Calculate kinetic parameters (Vmax_basal, Km_basal) for the unactivated enzyme.
  • Activated Activity Measurement:

    • Measure IGPS glutaminase activity in the presence of saturating PRFAR concentrations (typically 1.0 mM).
    • Calculate kinetic parameters (Vmax_activated, Km_activated) for the activated enzyme.
  • Allosteric Enhancement Calculation:

    • Determine the fold-activation as Vmax_activated / Vmax_basal.
    • Research indicates typical activation ranges from 4,200-fold at 303 K to 65-fold at 343 K for Thermotoga maritima IGPS [1].
    • Compare Km values to determine if the allosteric mechanism is pure V-type (unchanged Km) or mixed-type (changed Km).

Table 3: Temperature dependence of IGPS allosteric activation

Temperature (K) Fold-Activation by PRFAR Structural Correlation
303 K (30°C) 4,200-fold Distinct ms dynamics between apo and PRFAR-bound states
323 K (50°C) 450-fold Converging ms dynamics patterns
343 K (70°C) 65-fold Nearly identical ms dynamics between states

Advanced Applications and Emerging Technologies

Allosteric Mechanism Studies Using NMR Spectroscopy

Objective: To investigate the structural dynamics and allosteric communication pathways in IGPS using nuclear magnetic resonance (NMR) spectroscopy.

Procedure:

  • Sample Preparation for NMR:

    • Prepare isotopically labeled IGPS (15N-labeled or ILV-methyl 13C-labeled) using M9 minimal media with appropriate isotopes.
    • Exchange protein into NMR buffer (10 mM HEPES, 10 mM KCl, 0.5 mM EDTA, pH 7.3, 5% D2O).
    • Add a 0.5 cm layer of mineral oil to prevent solvent evaporation during high-temperature experiments.
  • NMR Experiments:

    • Collect 1H-15N TROSY-HSQC spectra for backbone assignments and chemical shift perturbation analysis.
    • Perform multiple quantum (MQ) Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments at multiple temperatures (303 K, 323 K, 343 K) to probe millisecond-timescale dynamics.
    • Use constant relaxation period of 0.03 s with τcp array of 0.0, 0.4412, 0.46875, 0.50, 0.68182, 0.75 ms [1].
  • Data Analysis:

    • Analyze chemical shift perturbations to identify binding interfaces and allosteric pathways.
    • Quantify conformational exchange rates and populations from relaxation dispersion data.
    • Correlate dynamics changes with kinetic parameters to establish structure-dynamics-function relationships.
Emerging Technologies in Enzyme Kinetics

The field of enzyme kinetics is rapidly evolving with several new technologies enhancing our ability to study enzymes like IGPS:

  • High-Throughput Kinetics Screening: Methods like DOMEK (mRNA-display-based one-shot measurement of enzymatic kinetics) enable parallel measurement of kinetic parameters for hundreds of thousands of substrates in a single experiment, potentially applicable to IGPS substrate specificity studies [5].

  • Deep Learning Approaches: Tools like CataPro utilize deep learning models based on pre-trained protein language models and molecular fingerprints to predict kinetic parameters (kcat, Km, kcat/Km) with enhanced accuracy and generalization ability [6].

  • Computational Enzyme Design: Advanced computational workflows now enable design of efficient enzymes in TIM-barrel folds (the fold of IGPS) using backbone fragments from natural proteins, achieving catalytic efficiencies surpassing previous computational designs by two orders of magnitude [7].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Table 4: Troubleshooting guide for IGPS kinetics measurements

Problem Potential Causes Solutions
Non-linear progress curves Enzyme instability, substrate depletion, product inhibition Use shorter reaction times, lower enzyme concentrations, check enzyme activity
High background signal Contaminating enzymes, substrate impurities Further purify enzyme preparation, use HPLC-purified substrates
Low signal-to-noise ratio Enzyme concentration too low, extinction coefficient too small Optimize enzyme concentration, consider alternative detection methods
Irreproducible results Temperature fluctuations, improper mixing Calibrate temperature control, implement consistent mixing protocols
Abnormal kinetic parameters Enzyme inactivation, incorrect concentration determinations Verify enzyme concentration by active site titration, check substrate concentrations
Optimization Strategies for IGPS Kinetics
  • Enzyme Concentration Optimization: Conduct preliminary experiments to determine the optimal enzyme concentration that yields measurable initial rates while maintaining linearity with time. For IGPS, typical concentrations range from 0.0004 to 0.004 μg/mL in the final assay mixture [4].

  • Substrate Concentration Range: Design substrate concentration series to adequately bracket the Km value. Use 8-10 concentrations spaced appropriately, with the lowest concentration around 0.1Km and the highest at 5-10Km.

  • Temperature Considerations: Account for the significant temperature dependence of IGPS allostery in experimental design. For consistent results, maintain temperature within ±0.1°C of the target value throughout the experiment [1].

  • Allosteric Effector Titration: When studying allosteric regulation, include full titration of the allosteric effector (PRFAR) to fully characterize the activation profile and determine the EC50 for activation.

Conclusion

These application notes and protocols provide comprehensive guidance for measuring and analyzing IGPS enzyme kinetics. The unique allosteric properties of IGPS, particularly its dramatic activation by PRFAR and temperature-dependent regulation, make it an excellent model system for advanced enzymology studies. The methodologies outlined here—from traditional spectrophotometric assays to advanced NMR dynamics measurements—enable researchers to thoroughly characterize IGPS kinetics and allosteric regulation. As enzyme kinetics continues to evolve with emerging technologies like high-throughput screening and deep learning approaches, the fundamental principles and careful experimental design outlined in these protocols will remain essential for obtaining reliable, reproducible kinetic data for IGPS and other allosteric enzymes.

References

Comprehensive Application Notes and Protocols for the Heterologous Expression and Characterization of Indole-3-Glycerol Phosphate Synthase (IGPS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGPS

Indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48) is a key enzyme in the biosynthesis of tryptophan, catalyzing the ring closure of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to form indole-3-glycerol phosphate (IGP). This reaction involves a decarboxylation step that makes it irreversible, classifying IGPS within the carboxy-lyase family [1]. IGPS has garnered significant interest not only for its role in fundamental metabolism but also as a model system for studying enzyme evolution and catalytic mechanisms, given its conserved (βα)8-barrel fold [1]. Furthermore, its function in indole ring formation makes it relevant for synthetic biology applications aimed at producing indole derivatives, which are valuable in pharmaceutical and agricultural industries [1]. In some pathogens, such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, IGPS is a potential drug target due to its essential role in tryptophan biosynthesis [1].

The enzyme's structure and organization vary across species. In some bacteria, like P. aeruginosa, IGPS is a monomeric enzyme [2] [1]. In others, such as Escherichia coli, it is the N-terminal domain of a bifunctional fusion protein that also exhibits phosphoribosylanthranilate isomerase (PRAI) activity [3] [1]. In fungi, it is part of a larger trifunctional protein [3]. This document provides detailed protocols for the heterologous expression, purification, and functional characterization of IGPS, with a particular focus on the highly active enzyme from P. aeruginosa [1].

Structural and Functional Overview of IGPS

Key Structural Features

IGPS adopts a classic (βα)8-barrel (TIM barrel) fold, which is characteristic of this enzyme family. An analysis of the P. aeruginosa IGPS (PaIGPS) structure (PDB ID: 6Y88) reveals several important features [2] [1]:

  • N-terminal Helical Extension: The structure includes an additional N-terminal region comprising two α-helices (α0 and α00). Helix α0 forms a lid over the active site and is crucial for substrate binding affinity. Its removal has been shown to dramatically increase the Michaelis constant ((K_m)), indicating its role in substrate stabilization [1].
  • Active Site Loop: The flexible βα-loop 1 is vital for catalysis and substrate binding, facilitating the conformational rearrangements necessary during the reaction [1].
  • Ligand Binding: The structure of PaIGPS in complex with a non-reactive substrate analog, reduced CdRP (rCdRP), shows that the anthranilate moiety of the substrate and the indole ring of the product bind in distinct, adjacent hydrophobic pockets, separated by 5–6 Å [1].
Catalytic Mechanism and Key Residues

The catalytic mechanism of IGPS has been debated, but it generally involves a condensation step, decarboxylation, and dehydration to form the indole ring [1] [4]. The table below summarizes the key catalytic residues and their proposed roles, primarily based on studies of the IGPS from Sulfolobus solfataricus (with corresponding residues in PaIGPS noted) [4].

Table 1: Key Catalytic Residues in IGPS

Residue (SsIGPS) Residue (PaIGPS) Proposed Role in Catalysis
Lys53 Lys63 General acid in the dehydration step [4].
Glu51 Glu61 General base in the dehydration step [4].
Lys110 Lys123 General acid during the ring closure reaction [4].
Glu159 Glu172 Activates the intermediate for the ring closure step; stabilizes the transition state [4].
Asn180 Asn194 Part of a Ser-Asn-Glu triad that helps activate a glutamate residue [4].
Phe201 - A non-conserved residue in PaIGPS important for its high turnover number [1].

A recent groundbreaking study on PaIGPS demonstrated that decarboxylation is not an absolutely essential step in the catalysis. The enzyme exhibits weak promiscuous activity on the decarboxylated substrate analog 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), albeit with a catalytic efficiency approximately 41,000-fold lower than with the native CdRP substrate [1]. This finding challenges the long-held belief that decarboxylation is mechanistically imperative.

The following diagram illustrates the catalytic mechanism of IGPS, incorporating the key residues and the newly discovered promiscuous activity.

G Start Substrate: CdRP I1 Intermediate I1 (Condensation) Start->I1 Condensation Lys110 general acid I2 Intermediate I2 (Decarboxylation) I1->I2 Decarboxylation (CO₂ release) Product Product: IGP I2->Product Dehydration Glu51 base, Lys53 acid PromiscuousPath Decarboxylated Substrate (PAdRP) PromiscuousProduct Promiscuous Product: IGP from PAdRP PromiscuousPath->PromiscuousProduct Slow catalysis ~1/1000 rate

Heterologous Expression of IGPS

Expression System and Vector Construction

The following protocol is adapted from the successful expression of P. aeruginosa IGPS, which was cloned and expressed in E. coli [2] [1].

Protocol 3.1: Vector Construction for PaIGPS Expression

  • Gene Amplification: Amplify the trpC gene (encoding IGPS) from P. aeruginosa genomic DNA using standard PCR protocols. The primers should be designed to include appropriate restriction enzyme sites for cloning (e.g., NdeI and XhoI).
  • Vector Selection: Use a standard protein expression vector, such as pET or pQE series, which allows for inducible expression and antibiotic selection. The example from the search results does not specify the vector but used an E. coli expression system [2].
  • Cloning: Ligate the purified PCR product into the linearized expression vector, downstream of a strong, inducible promoter (e.g., T7 or T5 lac promoter).
  • Transformation: Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α). Screen colonies for correct constructs by colony PCR and/or restriction digest analysis.
  • Sequence Verification: Sanger-sequence the final plasmid construct to ensure the absence of mutations. This plasmid is designated as, for example, pET28a-PaIGPS.
Protein Expression in E. coli

Protocol 3.2: Small-Scale Expression and Test

  • Transformation for Expression: Transform the verified pET28a-PaIGPS plasmid into an appropriate E. coli expression host strain (e.g., BL21(DE3)).
  • Starter Culture: Inoculate 5 mL of LB medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony. Incubate overnight at 37°C with shaking.
  • Expression Culture: Dilute the overnight culture 1:100 into a fresh 50 mL of LB medium with antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Post-Induction Incubation: Incubate the culture for an additional 16-20 hours at 18°C (for better solubility) or 4 hours at 37°C.
  • Harvesting: Harvest the cells by centrifugation at 4,000 × g for 20 minutes at 4°C. The cell pellet can be stored at -20°C or processed immediately.

Protein Purification and Characterization

Purification of Recombinant IGPS

The following protocol is based on the purification of PaIGPS, which was purified to homogeneity as a monomeric protein [1].

Protocol 4.1: Purification of His-Tagged PaIGPS via Immobilized Metal Affinity Chromatography (IMAC)

  • Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Add lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
  • Cell Disruption: Lyse the cells by sonication on ice (e.g., 5 cycles of 30 seconds pulse, 30 seconds rest). Alternatively, use a French press or other mechanical disruption method.
  • Clarification: Centrifuge the lysate at 15,000 × g for 45 minutes at 4°C to remove cellular debris. Collect the clear supernatant.
  • IMAC Chromatography:
    • Equilibrate a Ni²⁺-NTA affinity column with 10 column volumes (CV) of Lysis Buffer.
    • Load the clarified supernatant onto the column by gravity flow or using a peristaltic pump.
    • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole) to remove weakly bound proteins.
    • Elute the bound His-tagged IGPS with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.
  • Buffer Exchange and Concentration: Pool the fractions containing IGPS (as determined by SDS-PAGE) and dialyze them against Storage Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) to remove imidazole. Concentrate the protein using an Amicon Ultra centrifugal filter (10 kDa MWCO) to a final concentration of >10 mg/mL.
  • Quality Control: Analyze the purity and monomeric state of the protein using SDS-PAGE and size-exclusion chromatography (SEC). The monomeric state of PaIGPS was confirmed by small-angle X-ray scattering [1].
Activity Assay for IGPS

Enzyme activity can be measured by following the production of IGP. A sensitive discontinuous assay was used to characterize PaIGPS and its activity on the decarboxylated substrate [1].

Protocol 4.2: Discontinuous Activity Assay for IGPS

  • Reaction Setup: Prepare a 100 µL reaction mixture containing:
    • 50 mM HEPES buffer, pH 7.5
    • 100 mM NaCl
    • 0.1 mg/mL purified IGPS enzyme
    • Varying concentrations of substrate (CdRP or PAdRP, typically 1-200 µM)
  • Incubation and Termination: Incubate the reaction at 37°C (or the desired temperature) for a set time (e.g., 10 minutes). Stop the reaction by adding 10 µL of 20% (v/v) trichloroacetic acid or by heat inactivation at 95°C for 5 minutes.
  • Product Detection and Quantification:
    • Remove precipitated protein by centrifugation.
    • Analyze the supernatant for IGP formation. This can be done by coupling the reaction to tryptophan synthase (TrpB), which consumes IGP to produce tryptophan. Tryptophan can then be quantified fluorometrically (excitation 280 nm, emission 360 nm) or by HPLC.
    • Alternatively, the release of CO₂ from the native substrate can be monitored indirectly.
  • Kinetic Analysis: Determine the initial velocity at different substrate concentrations. Plot the data and fit it to the Michaelis-Menten equation to derive the kinetic parameters (k_{cat}) and (K_m) using non-linear regression. Catalytic efficiency is calculated as (k_{cat}/K_m).

The table below summarizes the kinetic parameters for PaIGPS and EcIGPS with both the native and decarboxylated substrates, highlighting the significant difference in activity [1].

Table 2: Kinetic Parameters of IGPS from Different Organisms

Enzyme Substrate (k_{cat}) (s⁻¹) (K_m) (µM) (k_{cat}/K_m) (M⁻¹s⁻¹) Relative Efficiency
P. aeruginosa IGPS Native CdRP ~11 [1] Not Specified Not Specified 1
P. aeruginosa IGPS PAdRP ~0.011 (est.) Not Specified ~41,000-fold lower [1] ~2.4 × 10⁻⁵
E. coli IGPS PAdRP Even lower than PaIGPS Not Specified Detected at low rate [1] -

Troubleshooting and Best Practices

  • Low Solubility: If the recombinant IGPS is found in the insoluble fraction, reduce the induction temperature (to 18-25°C), decrease IPTG concentration (to 0.1-0.2 mM), or use E. coli strains designed for toxic protein expression.
  • Low Activity: Verify that the protein is purified in its active, monomeric form using SEC. Ensure that the active site residues are intact and that the N-terminal helix α0, critical for substrate binding, is present [1].
  • Handling Substrates: The substrates CdRP and PAdRP are labile. They should be prepared fresh, and stock solutions should be aliquoted and stored at -80°C to prevent degradation.

The experimental workflow for the heterologous expression, purification, and characterization of IGPS is summarized below.

G Step1 Gene Amplification (trpC from P. aeruginosa) Step2 Vector Construction (Cloning into pET vector) Step1->Step2 Step3 Transformation (E. coli BL21(DE3)) Step2->Step3 Step4 Protein Expression (IPTG Induction) Step3->Step4 Step5 Cell Lysis and Clarification Step4->Step5 Step6 Protein Purification (IMAC Chromatography) Step5->Step6 Step7 Characterization (SDS-PAGE, SEC) Step6->Step7 Step8 Functional Assay (Kinetic Analysis) Step7->Step8

Applications and Concluding Remarks

The heterologous expression and purification of IGPS provide a robust platform for various applications:

  • Mechanistic Studies: As demonstrated, recombinant IGPS can be used to challenge long-standing mechanistic assumptions, such as the essentiality of the decarboxylation step [1].
  • Drug Discovery: IGPS is a potential antimicrobial target. The availability of pure, active enzyme (e.g., from P. aeruginosa) enables high-throughput screening for inhibitors [1].
  • Enzyme Engineering: The (βα)8-barrel fold of IGPS makes it a popular scaffold for the de novo design of novel enzymes, which can be expressed and tested using these protocols [1].
  • Metabolic Engineering: Expressing IGPS in heterologous hosts is crucial for engineering microbial systems to produce tryptophan and valuable indole-derived alkaloids [5].

These application notes provide a foundational guide for researchers aiming to produce and characterize IGPS, contributing to advancements in both basic science and biotechnology.

References

IGP Synthesis Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential causes and solutions for low yield in IGP synthesis, based on general enzymatic synthesis principles and specific research on the histidine biosynthesis pathway (HBP) [1] [2].

Potential Cause Symptoms / Evidence Recommended Solution
Enzyme (HISN5/IGPD) Activity Issues Low conversion rate despite optimal substrate levels; confirmed by activity assays [2]. Use high-purity HISN5; verify specific activity; confirm optimal Mn²⁺ concentration for folding/catalysis [2].
Substrate Quality & Purity Reaction stalls; impurities detected via HPLC or other analytical methods. Source high-purity IGP diastereoisomer (2R,3S); use proper storage (e.g., aliquots, -80°C) to prevent degradation [2].
Sub-optimal Reaction Conditions Inconsistent yields between experiments; high levels of by-products. Optimize buffer pH, ionic strength, and temperature (typically 25-37°C); ensure correct Mg²⁺/Mn²⁺ to nucleotide ratio [1] [2].
Presence of Inhibitors Enzyme activity is normal in assay without reaction mixture components. Use high-purity, RNase/DNase-free water and reagents; test components individually for inhibitory effects [1].
Product Instability or Degradation IAP (product) decomposes during or after synthesis; yield decreases over time. Optimize reaction quenching and sample storage conditions; analyze product stability under various pH/temperatures [1].

Detailed Protocol: IGP Synthesis & HISN5 Activity Assay

This protocol synthesizes IGP and assays the activity of HISN5 (Imidazole-glycerol phosphate dehydratase), which catalyzes its dehydration to Imidazole-acetol phosphate (IAP) [2]. The HISN5 activity can be measured using Isothermal Titration Calorimetry (ITC), which directly measures the heat change (enthalpy) of the enzymatic reaction [2].

Step 1: Reagent Preparation
  • HISN5 Enzyme: Express and purify recombinant HISN5 (e.g., from Medicago truncatula or Arabidopsis thaliana). Determine protein concentration and store in a suitable buffer [2].
  • IGP Substrate: Prepare the correct diastereoisomer (2R,3S IGP). The inactive (2S,3S) diastereoisomer can be used as a competitive binder in control experiments [2].
  • Assay Buffer: Prepare a reaction buffer (e.g., 20-50 mM HEPES, pH 7.5) containing MnCl₂, as HISN5 is a metalloenzyme dependent on Mn²⁺ ions [2].
Step 2: ITC Experiment Setup
  • Load Instruments: Fill the ITC sample cell with HISN5 enzyme solution and the syringe with IGP substrate solution.
  • Establish Baseline: Perform a reference power feedback measurement with buffer in both cell and syringe to establish a stable thermal baseline.
  • Inject Titrant: Program the titrator to make multiple sequential injections of IGP substrate into the enzyme cell.
  • Measure Heat Flow: The ITC instrument will precisely measure the heat released or absorbed after each injection.
Step 3: Data Analysis
  • Integrate Peaks: Integrate the peak areas for each injection to obtain the total heat change per injection.
  • Fit Data Model: Fit the data to a suitable model to determine the reaction enthalpy (ΔH), binding constant (Kd), and stoichiometry (n).
  • Calculate Activity: The heat change is directly proportional to the amount of product formed. Use this to calculate enzymatic activity and kinetic parameters.

Experimental Workflow Diagrams

The following diagrams outline the key procedures for troubleshooting and analysis.

cluster_troubleshoot Troubleshooting Low IGP Synthesis Yield Start Low Yield Observed CheckEnzyme Check HISN5 Activity Start->CheckEnzyme CheckSubstrate Analyze Substrate Purity CheckEnzyme->CheckSubstrate Activity OK End Yield Improved CheckEnzyme->End Optimize/Replace CheckConditions Review Reaction Conditions CheckSubstrate->CheckConditions Purity OK CheckSubstrate->End Repurity/Resynthesize CheckInhibitors Test for Inhibitors CheckConditions->CheckInhibitors Conditions OK CheckConditions->End Adjust pH/Temp/Buffer CheckProductStability Assess Product Stability CheckInhibitors->CheckProductStability No Inhibitors CheckInhibitors->End Replace Contaminated Reagents CheckProductStability->End Stabilize Product

cluster_itc ITC Assay for HISN5 Enzyme Activity Prep Prepare Reagents: HISN5 Enzyme, IGP Substrate, Mn²⁺ Buffer Load Load ITC Instrument: HISN5 in cell, IGP in syringe Prep->Load Titrate Titrate IGP into HISN5 Load->Titrate Measure Measure Heat Flow Titrate->Measure Analyze Analyze Data: Integrate peaks, fit model Measure->Analyze Result Determine Activity: Reaction enthalpy (ΔH), kinetic parameters Analyze->Result

References

optimizing indole-3-glycerol phosphate synthase activity

Author: Smolecule Technical Support Team. Date: February 2026

IGPS Kinetic Parameters and Structural Features

This table consolidates steady-state kinetic parameters for IGPS from various organisms to help you select the most suitable enzyme for your experimental context.

Organism KM for CdRP (μM) kcat (s⁻¹) kcat/KM (μM⁻¹s⁻¹) Key Features and Notes Reference
Mycobacterium tuberculosis 55 0.16 0.0029 Potential drug target; no human homolog. [1] [2]
Pseudomonas aeruginosa 11.3 11.1 ~0.98 Highest known turnover number; used in coupled assays. [1] [3]
Escherichia coli 0.3 2.7 9.00 Bifunctional enzyme (with PRAI activity); well-studied model. [1]
Sulfolobus solfataricus 0.085 0.11 1.29 Thermostable; rate-limiting step changes with temperature. [1]
Thermotoga maritima 0.006 0.11 18.30 Extremely tight substrate binding; thermostable. [1]

> Note on Discrepancies: Reported KM values for the same enzyme (e.g., MtIGPS) can vary significantly between studies, often due to differences in the synthesis and purity of the non-commercially available substrate, CdRP [1]. The values in the table are representative examples.

Troubleshooting Guide & FAQs

Here are answers to common questions and solutions to specific issues you might encounter when working with IGPS.

General Optimization
  • Q: How does temperature affect the IGPS reaction rate?

    • The activity of IGPS generally increases with temperature. However, the rate-limiting step can change. For the thermophilic Sulfolobus solfataricus IGPS, the rate-limiting step shifts from product release (below ~38°C) to chemical turnover (above ~38°C) [1]. For mesophilic enzymes like the one from M. tuberculosis, the rate increases linearly with temperature in the 15-35°C range without a change in the rate-limiting step [1].
  • Q: Is the decarboxylation step absolutely essential for indole formation?

    • No, recent evidence shows it is not strictly essential. While traditionally considered a crucial decarboxylase, IGPS from Pseudomonas aeruginosa and E. coli shows weak promiscuous activity on the decarboxylated substrate analog (PAdRP), producing IGP at a greatly reduced rate (~1000-fold lower) [4] [3] [5]. This finding is important for understanding catalytic mechanism promiscuity.
Common Experimental Issues
  • Problem: Inconsistent kinetic results between studies.

    • Potential Cause & Solution: The substrate, CdRP, is not commercially available and must be synthesized in-lab. Differences in purification protocols and final purity between laboratories are a major source of variation in reported KM values [1]. To ensure reproducibility, meticulously document your CdRP synthesis and purification method and use spectroscopic/metrometric methods (e.g., NMR, MS) to confirm its purity and identity [2].
  • Problem: Low enzyme activity or catalytic efficiency.

    • Potential Causes & Solutions:
      • Check the N-terminal helix: The N-terminal α-helix (α0) forms a lid over the active site and is critical for substrate binding. Its removal or destabilization dramatically increases KM (reduces binding affinity) [3]. Ensure your protein construct includes an intact N-terminus.
      • Investigate key residues: Certain non-conserved active-site residues can significantly impact turnover. For example, in P. aeruginosa IGPS, Phe201 was identified as important for its high turnover rate on both native and decarboxylated substrates [4] [3]. Consider exploring residue variations at equivalent positions in your enzyme of interest.
  • Problem: Need to engineer IGPS for a new function or altered activity.

    • Guidance: IGPS is a classic (β/α)8-barrel (TIM barrel) enzyme and is often used as a scaffold for de novo enzyme design [3]. Focus on flexible loops, particularly the βα-loop 1, which is known to be important for catalysis and binding and guides necessary conformational rearrangements during the reaction [3].

Experimental Protocols: Key Methodologies

Here are detailed methodologies for essential IGPS experiments based on published literature.

Protocol 1: Steady-State Kinetic Characterization of IGPS

This protocol is adapted from assays performed on M. tuberculosis and P. aeruginosa IGPS [1] [3] [2].

  • Substrate Preparation: Synthesize and purify 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). Characterize it using mass spectrometry and NMR to confirm purity [2].
  • Activity Assay: Monitor the IGPS-catalyzed reaction by following the increase in absorbance at 278 nm due to the formation of the indole-containing product, indole-3-glycerol phosphate (IGP) [1] [3].
  • Data Collection:
    • Prepare a range of CdRP substrate concentrations (e.g., 0-200 μM, depending on the enzyme's KM).
    • Initiate the reaction by adding enzyme and record the initial velocity at each substrate concentration.
    • Perform assays in triplicate at a controlled temperature (e.g., 25°C or 37°C).
  • Kinetic Analysis: Fit the initial velocity data versus substrate concentration to the Michaelis-Menten equation using non-linear regression software to determine KM and kcat values.
Protocol 2: Probing the Catalytic Mechanism via pH-Rate Profiling

This method helps identify acid/base residues involved in catalysis [6] [2].

  • Buffer Preparation: Prepare assay buffers that cover a broad pH range (e.g., pH 5.5 to 10.0) using appropriate buffering agents.
  • Activity Measurement: Determine the initial reaction velocity of IGPS at each pH value using a fixed, saturating concentration of CdRP substrate.
  • Data Analysis: Plot the log(kcat) or log(kcat/KM) against the pH. Inflection points in the resulting profile indicate the pKa values of amino acid residues that must be in a specific protonation state for binding or catalysis. For MtIGPS, this revealed that a deprotonated residue is necessary for CdRP conversion [2].

IGPS Catalytic Mechanism

The following diagram illustrates the generally accepted multi-step mechanism of IGPS, which involves ring closure, decarboxylation, and dehydration. Note that the specific roles of some catalytic residues remain under investigation [6].

IGPS_Mechanism Substrate Substrate (CdRP) Int1 Cyclized Intermediate Substrate->Int1 1. Ring Closure (General Acid: Lys110) Int2 Post-Decarboxylation Intermediate Int1->Int2 2. Decarboxylation (CO₂ Release) Product Product (IGP) Int2->Product 3. Dehydration (General Base: Glu51 General Acid: Lys53)

The mechanism proceeds through these key stages [6]:

  • Ring Closure: The substrate's nitrogen atom initiates a nucleophilic attack, forming the pyrrole ring of the indole. A conserved lysine (Lys110) is proposed to act as a general acid during this step.
  • Decarboxylation: The intermediate undergoes decarboxylation, releasing CO₂ and restoring aromaticity. Recent studies show this step, while greatly accelerating the reaction, is not absolutely essential [4] [3].
  • Dehydration: A water molecule is eliminated to form the final product, IGP. Evidence suggests Glu51 acts as a general base to initiate deprotonation, while Lys53 acts as a general acid [6].

References

IGPS enzyme stability issues

Author: Smolecule Technical Support Team. Date: February 2026

IGPS Troubleshooting Guide

The table below summarizes frequent issues, their potential causes, and recommended solutions.

Problem Possible Causes Troubleshooting Steps & Solutions

| Low Catalytic Activity | • Disruption of allosteric pathway [1] • Rigidified millisecond dynamics [1] [2] • Incorrect order of substrate addition [3] | • Verify order of substrate/additive addition [3]. • Check conserved residues in the allosteric network (e.g., V12, K19, V48, D98 in T. maritima) [1]. • Increase assay temperature for thermophilic variants to enhance natural dynamics [2]. | | Reduced Thermostability | • Inherent enzyme flexibility [1] • Weakened hydrophobic core or salt bridges [4] | • Consider enzyme encapsulation (see protocol below) [5]. • For thermophiles, analyze and engineer salt bridges and hydrophobic clusters [4]. | | Poor Expression & Solubility | • Low inherent stability of the apo enzyme [3] • Aggregation during folding | • Co-express and purify the HisF and HisH subunits together [2] [3]. • Use computational design (e.g., PROSS) to stabilize the backbone and core [6]. | | Inconsistent Activity Between Batches | • Unstable apo enzyme [3] • Presence of inhibitors (e.g., metal ions) [7] | • Ensure purification of stable holo-enzyme or in complex with ligands [3]. • Include chelating agents (e.g., EDTA) in buffers to mitigate metal inhibition (Cu²⁺, Mn²⁺) [7]. |

Experimental Protocol: Enzyme Encapsulation for Stabilization

Encapsulating IGPS within a Hydrogen-Bonded Organic Framework (HOF-101) is a highly effective method to enhance its stability. This protocol is based on a established method [5] and takes approximately 13.5 hours for synthesis, plus 3-4 days for characterization.

Workflow Overview

The following diagram illustrates the key stages of the enzyme encapsulation process.

Start Start Step1 1. Prepare Enzyme Solution (Purified IGPS in buffer) Start->Step1 Step3 3. Mix Solutions & Incubate (Enzyme triggers nucleation) Step1->Step3 Step2 2. Synthesize HOF-101 Precursor (Stock solution) Step2->Step3 Step4 4. Recover Biocomposite (Centrifugation and washing) Step3->Step4 Step5 5. Characterize Material (SEM, PXRD, Confocal Microscopy) Step4->Step5 Step6 6. Test Biocatalytic Performance (Activity and stability assays) Step5->Step6 End End Step6->End

Detailed Procedure

  • Prepare Enzyme Solution: Start with purified IGPS in a suitable buffer (e.g., 10 mM HEPES, pH 7.3). The enzyme's surface residues will nucleate the HOF formation [5].
  • Synthesize HOF-101 Precursor: Prepare a stock solution of the organic ligands required to form HOF-101 [5].
  • Mix Solutions and Incubate: Combine the enzyme and HOF precursor solutions. Gently mix and incubate at room temperature for about 30 minutes. During this phase, the enzyme surface triggers the nucleation of HOF-101, leading to the formation of a crystalline framework around the enzyme [5].
  • Recover Biocomposite: Collect the resulting enzyme-HOF-101 particles via gentle centrifugation. Wash the particles to remove any unreacted precursor or free enzyme [5].
  • Characterize the Material (3-4 days): Validate successful encapsulation:
    • Imaging: Use scanning electron microscopy (SEM) to confirm the crystal morphology.
    • Crystallinity: Perform powder X-ray diffraction (PXRD) to verify the framework structure.
    • Loading Efficiency: Use confocal microscopy or protein assay to confirm enzyme encapsulation [5].
  • Test Biocatalytic Performance (~4 hours): Compare the activity and stability of the encapsulated IGPS with the free enzyme under various conditions (e.g., different temperatures or pH). The HOF scaffold should protect the enzyme and potentially improve its reusability [5].

Frequently Asked Questions (FAQs)

Q1: My IGPS has low activity even with the allosteric effector PRFAR. What could be wrong? A1: This often points to disrupted allosteric communication. Single-point mutations (e.g., V12A, K19A, V48A) in the HisF subunit can suppress millisecond dynamics, "rigidifying" the enzyme and reducing glutaminase kinetics by over 60-fold in some cases [1]. Check your enzyme's sequence for unintended mutations, especially in conserved allosteric network residues [1].

Q2: The activity of my thermophilic IGPS is low at room temperature. Is this normal? A2: Yes, this can be expected. IGPS from thermophiles like T. maritima exhibits temperature-dependent allostery. At room temperature, allosteric activation by PRFAR is very strong (~4200-fold), but the enzyme's innate flexibility is lower. At higher temperatures (e.g., 70°C), the enzyme's natural dynamics increase, and the fold-activation by PRFAR decreases to about 65-fold [2]. Try assaying the enzyme at a temperature closer to its optimal growth temperature.

Q3: Are there computational tools to design a more stable IGPS? A3: Yes, advanced computational workflows are highly effective. Tools like PROSS for stabilizing the overall scaffold and FuncLib for designing optimized active sites can be used. These methods can generate highly stable, functional IGPS variants with over 100 mutations from any natural protein, achieving high thermal stability (>85°C) and excellent catalytic efficiency [6].

References

improving IGP detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Advances in Detection Sensitivity

The following table summarizes three recent methodologies for improving detection sensitivity, each employing a distinct approach.

Assay/Technology Key Improvement Strategy Performance & Quantitative Data Key Benefit/Mechanism

| HiBeA Digital Immunoassay [1] | High bead analysis efficiency (over 95%) via bead transfer strategy and flow cytometry. | Analyte: IL-6, IL-10 Limit of Detection (LOD): 8.8 fg/mL, 5.9 fg/mL Beads Used: ~5,000 | 3-4x sensitivity improvement with 1% of beads used by commercial SiMoA; enables multiplexed protein detection. | | Optical Cavity Biosensor (OCB) [2] | Optimization of APTES surface functionalization using a methanol-based protocol. | Analyte: Streptavidin Limit of Detection (LOD): 27 ng/mL Improvement: 3-fold vs. previous results | A more uniform APTES monolayer enhances bioreceptor immobilization and sensor reliability. | | QD-Antibody Conjugation [3] | Oriented bioconjugation using a succinimidyl valerate-PEG-maleimide (SMPEG) cross-linker. | Antibodies per QD: 0.76 ± 0.2 (SMPEG) vs. 2.13 ± 0.5 (EDC) Result: Lower LOD, better linearity, superior target specificity | Maintains antibody biological activity; reduces non-specific binding for a better signal-to-noise ratio. |

Detailed Experimental Protocols

Below are the summarized experimental protocols for the key methodologies cited above.

HiBeA Multiplexed Digital Immunoassay

This protocol focuses on a bead-based digital ELISA with high bead recovery [1].

  • Bead Transfer Strategy: The multistep immunoreaction (e.g., capture antibody binding, analyte incubation, detection antibody binding) is processed using a bead transfer technique between reaction compartments. This minimizes physical bead loss typically encountered in traditional micropartition-based dELISA.
  • Signal Detection and Analysis: Processed beads are analyzed via flow cytometry. The system achieves an extremely high bead analysis ratio (>95%), ensuring that signal from nearly every bead is counted.
  • Data Interpretation: The high analysis efficiency directly translates to lower limits of detection, as signals from very low analyte concentrations are not lost due to bead handling.
OCB APTES Functionalization (Methanol-Based Protocol)

This protocol details the surface functionalization of an Optical Cavity-based Biosensor for detecting streptavidin [2].

  • Materials: Soda lime glass substrates, 3-aminopropyltriethoxysilane (APTES), Methanol.
  • Functionalization Process: A solution of 0.095% APTES in methanol is prepared and used to treat the sensor surface. The process parameters (e.g., concentration, time, temperature) are tightly controlled to ensure a uniform monolayer formation.
  • Biotin Immobilization: The amino-terminated APTES layer serves as a linker for immobilizing biotin molecules, which act as receptors for streptavidin.
  • Detection: The binding of streptavidin is detected in real-time using a differential detection approach with two laser diodes (808 nm and 880 nm), which measures intensity changes within the optical cavity.
Oriented QD-Antibody Bioconjugation (SMPEG Method)

This protocol describes an oriented conjugation method to attach antibodies to Quantum Dots (QDs) [3].

  • Materials: Quantum Dots (QDs), target Antibodies, Succinimidyl valerate-PEG-maleimide (SMPEG) cross-linker.
  • Conjugation Process:
    • The SMPEG cross-linker, featuring a flexible spacer arm, is used.
    • The N-hydroxysuccinimide (NHS) ester end of SMPEG reacts with primary amines (e.g., lysine residues) on the antibody.
    • The maleimide group on the other end of the linker then reacts with thiol groups on the QD surface.
  • Purification and Analysis: The resulting QD-antibody conjugates are purified. The oriented conjugation via the antibody's Fc region, away from the antigen-binding site, helps preserve antibody activity.

Experimental Workflow Visualization

The following diagram, created using the DOT language, illustrates a generalized workflow for optimizing a biosensing experiment, integrating concepts from the research above.

cluster_1 Surface & Assay Prep cluster_2 Assay Execution Start Start Experiment Optimization A1 Optimize Surface Functionalization (e.g., APTES protocol) Start->A1 A2 Prepare Detection Probes (e.g., Oriented Antibody Conjugation) A1->A2 B1 Perform Assay with Target Analyte A2->B1 B2 Utilize Efficient Detection Method (e.g., High Bead Analysis, Differential Detection) B1->B2 C Analyze Signal & Data B2->C D Evaluate LOD & Sensitivity C->D End Optimal Sensitivity Achieved? D->End End->Start Yes: Proceed End->A1 No: Iterate

This workflow provides a logical map for method development. The search results also contained information on using the DOT language itself, which is valuable for creating such diagrams [4] [5] [6].

Potential FAQs Based on Current Research

Here are answers to questions researchers might have, derived from the studies:

  • Q: Why is the orientation of antibodies on a quantum dot important for sensitivity?

    • A: Oriented conjugation (e.g., using the SMPEG method) attaches antibodies in a way that preserves their antigen-binding sites, leading to higher functional activity. This reduces non-specific binding and improves the signal-to-noise ratio, thereby lowering the detection limit [3].
  • Q: How does bead analysis efficiency impact digital immunoassay sensitivity?

    • A: Traditional digital ELISAs suffer from significant bead loss during partitioning and transfer. The HiBeA method's high bead analysis efficiency (>95%) ensures that almost all signal-generating beads are counted. This maximizes the useful data from a very small number of beads (e.g., 5,000), directly improving the detection sensitivity and stability [1].
  • Q: What is the role of APTES in optical biosensors, and why does the protocol matter?

    • A: APTES forms a silane monolayer on the sensor surface, creating a stable linker for immobilizing receptor molecules (like biotin). The protocol (e.g., solvent choice, concentration) critically affects the uniformity and quality of this layer. A more uniform APTES monolayer, achieved through an optimized methanol-based protocol, leads to more consistent and efficient receptor binding, which translates to a lower and more reliable Limit of Detection (LOD) [2].

A Note on "IGP" and Future Research

It is worth noting that the search results for "IGP" predominantly returned contexts of IntraGuild Predation in ecology [7] and Interior Gateway Protocols in computer networking [8]. The highly relevant biosensing data was found under the broader theme of improving detection sensitivity.

References

troubleshooting indole-3-glycerol phosphate assays

Author: Smolecule Technical Support Team. Date: February 2026

IGP Synthase Assay Troubleshooting Guide

Here are common issues you might encounter, along with their potential causes and solutions.

Problem Potential Causes Recommended Solutions

| Low/No Detectable Activity | - Substrate (CdRP) degradation/impurity [1]

  • Non-optimal pH or temperature [1]
  • Incorrect assay buffer conditions [2] | - Verify CdRP quality (HPLC, NMR) [1]
  • Perform pH-rate profile (pH 6.0-9.0) [1]
  • Include positive control (PaIGPS if possible) [2] | | High Background/Non-linear Kinetics | - Substrate or product instability
  • Non-enzymatic degradation
  • Contaminating enzyme activity | - Run negative control (no enzyme)
  • Use discontinuous assay to confirm initial velocity [2]
  • Ensure enzyme purity (e.g., remove His-tag if it affects activity) [1] | | Irreproducible Results (High Variance) | - Inconsistent CdRP preparation [1]
  • Enzyme instability during assay
  • Poor technique in handling/pipetting | - Standardize CdRP synthesis/purification [1]
  • Perform enzyme time-course stability test
  • Include internal standard in assays | | Unexpected Promiscuous Activity | - Enzyme activity on decarboxylated substrate (PAdRP) [2] | - Verify substrate identity (mass spectrometry)
  • Use sensitive discontinuous assay for detection [2] |

Essential Experimental Protocols

To ensure reliable and reproducible data, here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Direct Continuous Assay for Kinetic Parameter Determination

This is the standard method for determining steady-state kinetic parameters (kcat and KM) by monitoring IGP formation directly.

  • Principle: The formation of the product IGP results in an increase in absorbance at 278 nm. The rate of this increase is proportional to the enzyme's activity [1].
  • Procedure:
    • Prepare Substrate: Serially dilute the CdRP substrate in assay buffer to a concentration range of 0.5-10 times the expected KM.
    • Prepare Assay Mixture: In a quartz cuvette, add appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5) and substrate.
    • Initiate Reaction: Start the reaction by adding a small volume of purified IGPS enzyme.
    • Data Collection: Immediately monitor the increase in absorbance at 278 nm (A278) for 1-5 minutes using a spectrophotometer.
    • Calculation: Calculate the initial velocity (v0) for each substrate concentration from the slope of the linear range of the A278 curve. Plot v0 vs. [S] and fit the data to the Michaelis-Menten equation to determine KM and kcat [1].
Protocol 2: Sensitive Discontinuous Assay for Low Activity or Promiscuity

This more sensitive method is essential for detecting weak enzymatic activity, such as the promiscuous activity of IGPS on the decarboxylated substrate PAdRP [2].

  • Principle: The assay stops the enzymatic reaction at specific time points. The IGP produced is then derivatized to form a chromophore that can be measured at a higher, more sensitive wavelength.
  • Procedure:
    • Reaction Setup: Set up the enzymatic reaction in a microcentrifuge tube using your substrate (CdRP or PAdRP).
    • Sample & Quench: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture and mix it with a stopping agent (e.g., an equal volume of 1M NaOH).
    • Derivatization & Detection:
      • Add an equal volume of a developing reagent to the quenched sample.
      • Heat the mixture (e.g., 65°C for 10 minutes) to develop color.
      • Cool the samples and measure the absorbance at a wavelength higher than 278 nm (e.g., 400-500 nm, depending on the chromophore).
    • Analysis: Generate a standard curve with known IGP concentrations treated identically. Plot product formed versus time to determine the initial reaction rate [2].

The following workflow summarizes the key steps and decision points for setting up and troubleshooting your IGPS assay.

Start Start IGPS Assay Step1 Prepare Substrate (CdRP) Start->Step1 Step2 Choose Assay Method Step1->Step2 Step3A Direct Continuous Assay (Monitor A₂₇₈) Step2->Step3A Standard activity (High enzyme activity) Step3B Sensitive Discontinuous Assay (Sample & Derivatize) Step2->Step3B Low activity / Promiscuity (Weak substrate) Step4 Calculate Kinetic Parameters (Kₘ, kcat) Step3A->Step4 Step3B->Step4 Step5 Evaluate Data Quality Step4->Step5 Issue Experiencing Issues? Step5->Issue Issue->Step1 No, data is good Guide Consult Troubleshooting Guide Issue->Guide Yes

Frequently Asked Questions (FAQs)

Q1: What are the typical kinetic parameters (KM, kcat) I should expect for IGPS? Kinetic parameters vary significantly across different species. The table below provides a reference for comparison. If your values are orders of magnitude different, it may indicate an issue with your assay conditions or enzyme preparation.

Organism KM for CdRP (μM) kcat (s⁻¹) kcat/KM (μM⁻¹s⁻¹) Reference
Pseudomonas aeruginosa Not Specified 11.1 Not Specified [1]
Mycobacterium tuberculosis 55 0.16 0.0029 [1]
Escherichia coli 0.3 2.7 9.0 [1]
Sulfolobus solfataricus 0.085 0.11 1.29 [1]

Q2: My IGPS enzyme is from a thermophilic organism. How should I adapt the assay? For thermophilic IGPS (e.g., from S. solfataricus), the rate-limiting step of the reaction can change with temperature [1]. It is crucial to:

  • Perform your assays at the enzyme's optimal temperature.
  • Be aware that at lower temperatures, product release may be rate-limiting, while at higher temperatures, the chemical step may become rate-limiting [1]. This can affect the interpretation of your kinetic data.

Q3: Is the decarboxylation step absolutely essential for IGPS catalysis? No. Recent research on P. aeruginosa IGPS has demonstrated that decarboxylation is not completely essential. The enzyme shows weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), producing IGP at a rate roughly 1000 times lower than with the native substrate CdRP [2]. E. coli IGPS also shows this activity, but at an even lower rate [2].

References

Troubleshooting Guide: Low Tryptophan Flux

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and their solutions, supported by recent research.

Problem Area Specific Issue Proposed Solution Key Parameters/Genes to Target Experimental Evidence
Pathway Regulation Feedback inhibition limiting flux. Introduce feedback-resistant enzymes. ARO4 (K229L mutation), TRP2 (S65R, S76L mutation) [1]. Increased AAA accumulation in yeast [1].
Precursor Supply Insufficient E4P and PEP precursors. Modulate central carbon metabolism genes. TKL1, TAL1 (PPP), CDC19 (pyruvate kinase), PCK1 (PEP carboxykinase), PFK1 (divert flux to PPP) [1]. GSM predictions and combinatorial library testing in S. cerevisiae [1].
Competing Pathways Carbon diversion to L-Tyrosine/L-Phenylalanine. Use modular engineering to down-regulate competing branches. Decrease flux into the L-Tyr and L-Phe biosynthesis modules [2]. Fed-batch fermentation achieved ~650-fold IET yield increase over wild-type yeast [2].
Transport & Excretion Intracellular tryptophan accumulation causing feedback. Enhance tryptophan excretion from the cell. Increase the efflux rate of tryptophan [3]. Model predicted >4x production increase by doubling excretion [3].
Global Regulation Single enzyme amplification has limited effect. Coordinate expression of multiple pathway enzymes. Simultaneously modulate several enzymes in the tryptophan biosynthesis system [4]. Metabolic Control Analysis perspective; demonstrated in engineered yeast tryptophan synthesis [4].

Detailed Experimental Protocols

Protocol 1: Constructing a Combinatorial Library for Pathway Optimization

This methodology is based on the approach used to engineer tryptophan metabolism in S. cerevisiae [1].

  • Platform Strain Preparation:

    • Start with a suitable yeast strain (e.g., CEN.PK2-1D or BY4741).
    • Gene Knockouts: Sequentially delete the native genes of your selected targets (e.g., PCK1, TKL1, TAL1). For essential genes (e.g., CDC19, PFK1), create knock-down mutants.
    • Complementary Plasmid: Introduce a galactose-curable plasmid expressing the essential genes under their native promoters to maintain viability.
    • Integrate Feedback-resistant Enzymes: Stably integrate genes for feedback-resistant ARO4 (K229L) and TRP2 (S65R, S76L) into the genome.
  • Combinatorial Library Design and Assembly:

    • Select Promoters: Mine transcriptomics data to choose a set of ~30 well-characterized, sequence-diverse promoters covering a wide range of strengths.
    • One-Pot Assembly: Design a transformation mix containing:
      • 30 promoter parts.
      • 5 ORFs (open reading frames) of the target genes.
      • A selectable marker (e.g., HIS3 ORF).
      • 2 homology regions for genomic integration.
    • Use high-fidelity homologous recombination and CRISPR/Cas9 to assemble these parts into a single genomic locus in the platform strain. This theoretically allows for the creation of 7,776 (6^5) unique strain designs in a single transformation.
  • Screening and Validation:

    • Screen a sufficiently large number of transformants (e.g., 500+) to ensure library coverage.
    • Use a high-throughput biosensor for tryptophan to rapidly phenotype the library strains.
    • Select top-performing strains for shake-flask or bioreactor validation to measure final tryptophan titer and productivity.

Protocol 2: Modular Engineering for De Novo Tryptophol Production

This protocol outlines the strategy to engineer the entire pathway from glucose to tryptophol (IET) [2].

  • Strain and Media:

    • Use S. cerevisiae BY4741 or CEN.PK2-1D as the parent strain.
    • Culture and genetic manipulations are performed using standard media like YPD or synthetic complete (SC) drop-out media.
  • Molecular Cloning (Golden Gate Assembly):

    • Use the Yeast Toolkit (YTK) standard based on Golden Gate Assembly.
    • Part Assembly: Use the BsmBI restriction enzyme to assemble basic genetic elements (promoters, ORFs, terminators) into "part plasmids."
    • Cassette Assembly: Use the BsaI enzyme to assemble part plasmids into a single transcriptional unit ("cassette plasmid").
    • Multi-Gene Assembly: Use BsmBI to assemble multiple cassette plasmids into a single, large plasmid for co-expression of several genes.
  • Metabolic Engineering Steps:

    • Module 1 (Shikimate Pathway): Strengthen the core pathway to chorismate.
    • Module 2 (L-Tryptophan Pathway): Enhance the flux from chorismate to L-Trp.
    • Module 3 (Competing Pathways): Down-regulate the branches leading to L-Tyrosine and L-Phenylalanine to maximize carbon channeling toward L-Trp.
    • Module 4 (Ehrlich Pathway): Ensure strong expression of the enzymes that convert L-Trp to tryptophol (IET).
  • Fermentation and Analysis:

    • Perform fed-batch fermentation to achieve high cell density and product titers.
    • Use analytical methods like HPLC to quantify intermediate metabolites (e.g., anthranilate, L-Trp) and the final product, tryptophol.

Strategy Visualization

The following diagram illustrates the integrated workflow for increasing tryptophan flux, combining the key concepts from the troubleshooting guide.

Tryptophan_Engineering_Workflow cluster_1 Analysis Phase cluster_2 Design Phase cluster_3 Build/Test Phase cluster_4 Learn Phase Start Objective: Increase Tryptophan Flux M1 1. Identify Engineering Targets Start->M1 P1a Mechanistic Modeling (Genome-Scale Models) M2 2. Apply Engineering Strategies P2a Remove Feedback Inhibition (Use ARO4^K229L, TRP2^S65R,S76L) M3 3. Build & Test Variants P3a Combinatorial Library (One-pot assembly of promoters & genes) M4 4. Analyze & Model Results P4a Machine Learning (Genotype-to-phenotype prediction) P1a->M2 P1b A Priori Knowledge (e.g., PFK1 for E4P) P1b->M2 P1c Identify Competing Pathways (L-Tyr, L-Phe, Kynurenine) P1c->M2 P2a->M3 P2b Modulate Precursor Supply (Overexpress TKL1, TAL1; modulate CDC19) P2b->M3 P2c Enhance Tryptophan Excretion P2c->M3 P3a->M4 P3b High-Throughput Screening (Use tryptophan biosensor) P3b->M4 P4b Recommend Improved Designs (>70% titer improvement possible) P4b->Start Next D-B-T-L Cycle

Core Principles for Success

To effectively increase flux in the tryptophan pathway, keep these two fundamental principles in mind:

  • Distributed Control is Key: Flux control is rarely held by a single "rate-limiting" enzyme. Instead, it is distributed across multiple steps in the pathway. Therefore, amplifying just one enzyme typically yields a limited flux increase. The solution is coordinate modulation of several enzyme activities simultaneously [4].
  • Combine Modeling with Data: A highly effective strategy is to combine mechanistic models (like Genome-Scale Models) to pinpoint potential engineering targets with machine learning models. The ML models can learn from high-quality combinatorial library data to make accurate, non-intuitive predictions for the next round of strain design, leading to significant performance improvements [1].

References

Frequently Asked Questions: Mutagenesis Methods

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Technical Details Key Reference
What are the main strategic approaches to mutagenesis? Site-Directed Mutagenesis (SDM) is used for introducing specific, predetermined mutations. Random Mutagenesis creates libraries of random mutants for functional screening. Directed Evolution involves iterative rounds of random mutagenesis and selection to evolve proteins with desired traits like enhanced activity. [1] [2] [1] [2]
A common SDM protocol yields low efficiency. How can it be improved? A modified one-step SDM protocol improves on the QuikChange method. Primer Design: use primers with extended non-overlapping sequences at the 3' end and complementary sequences at the 5' end. This minimizes primer dimerization and allows PCR products to be used as templates in subsequent cycles, boosting amplification efficiency and enabling multi-site mutagenesis. [3] [3]
How can I create a large, diverse mutant library for directed evolution? Use an in vivo random mutagenesis protocol in *E. coli*. A low-fidelity DNA polymerase I (LF-Pol I) replicates a ColE1 plasmid with the target gene in a mutator strain (e.g., JS200). This generates random mutations (0.2–1 mutation/kb per round) without PCR or cloning. Higher mutation frequencies are achieved through iterative rounds. [1] [1]

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low PCR amplification efficiency in SDM Inefficient primer design leading to dimerization; nicked PCR product cannot serve as a new template. [3] Adopt the improved primer design with long 3' non-overlapping sequences. This allows the primers to bridge the nick, using new PCR products as templates for exponential amplification. [3]
High background of non-mutated plasmids after SDM Incomplete digestion of the methylated parental template plasmid by DpnI. [3] The improved SDM protocol requires less parental DNA, which facilitates more complete DpnI digestion. Ensure the DpnI enzyme is active and the reaction conditions are optimal. [3]
Low mutation frequency in random library Single round of mutagenesis may be insufficient. [1] Perform iterative rounds of mutagenesis. Isolate the plasmid library after one round and re-transform it into fresh mutator cells for subsequent rounds to increase mutation load. [1]

Detailed Experimental Protocols

Protocol 1: Efficient One-Step Site-Directed Mutagenesis

This protocol is adapted from a published method designed to overcome limitations of traditional QuikChange [3].

  • Primer Design: Design complementary primer pairs with the desired mutation in the center.
    • The 5' ends of the primers should have sequences complementary to each other (primer-primer complementary sequence).
    • The 3' ends must have long non-overlapping sequences that anneal to the template. The melting temperature (Tm) of these non-overlapping sequences should be 5–10°C higher than the Tm of the primer-primer complementary sequences [3].
  • PCR Amplification: Set up the PCR reaction using a high-fidelity DNA polymerase. The protocol is efficient enough to require only a small amount (e.g., 10-50 ng) of plasmid template [3].
  • DpnI Digestion: Treat the PCR product with DpnI restriction enzyme to digest the methylated parental DNA template.
  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The high efficiency of this protocol should yield a large number of colonies [3].
  • Screening & Verification: Pick several colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.

The workflow for this protocol is summarized in the following diagram:

SDM_Workflow Start Start Mutagenesis PrimerDesign Design Primers Start->PrimerDesign PCR PCR Amplification PrimerDesign->PCR Improved primer design DpnIDigest DpnI Digestion PCR->DpnIDigest PCR product + parental DNA Transformation Transformation DpnIDigest->Transformation Digested product Screening Screening & Sequencing Transformation->Screening Transformed cells End Mutant Plasmid Screening->End

Protocol 2: In Vivo Random Mutagenesis for Directed Evolution

This protocol is adapted from a method that uses a mutator strain to generate diversity [1].

  • Strain and Plasmid Preparation: Use the JS200 E. coli strain (with a temperature-sensitive Pol I allele) harboring a plasmid expressing low-fidelity DNA polymerase I (LF-Pol I). The target gene must be cloned in a ColE1-based plasmid.
  • Preparation of Electrocompetent Cells: Grow JS200 LF-Pol I cells at 30°C (permissive temperature) to mid-log phase. Make cells electrocompetent by washing and resuspending in sterile 10% glycerol [1].
  • Transformation and Mutagenesis: Electroporate the target plasmid into the competent JS200 LF-Pol I cells. Recover the cells at 37°C (restrictive temperature) for 40-60 minutes to allow LF-Pol I to become the primary polymerase [1].
  • Outgrowth and Library Harvest: Plate the recovery culture on selective agar plates and incubate overnight at 37°C. Aim for a "near-lawn" concentration of colonies. The next day, harvest the colonies by washing the plates with LB broth. This pool of cells constitutes your primary mutant library [1].
  • Plasmid Recovery and Iteration: Isolate the plasmid DNA from the harvested cells. To increase the mutation load, this plasmid library can be re-transformed into fresh JS200 LF-Pol I cells for subsequent rounds of mutagenesis [1].
  • Functional Selection: Finally, transform the plasmid library into a suitable readout strain to screen or select for clones with enhanced IGPS activity (e.g., via gradient growth plates or selective media) [1].

The workflow for creating a random mutant library is visualized below:

RandomMutagenesis Start Start Random Mutagenesis Prep Prepare JS200 LF-Pol I Cells Start->Prep Electroporate Electroporate Target Plasmid Prep->Electroporate Grow Grow at 37°C (Restrictive) Electroporate->Grow Harvest Harvest Library from Plates Grow->Harvest Iterate Iterate Rounds? Harvest->Iterate Iterate->Electroporate Yes Screen Screen/Select for Enhanced Activity Iterate->Screen No End Enriched Mutant Pool Screen->End

Interpreting Mutagenesis Results

When analyzing your mutants, consider integrating large-scale data with mechanistic studies. Machine learning models that analyze variant effects by combining data on protein stability and evolutionary conservation can help interpret mutagenesis results and predict promising mutation sites for further engineering [4]. For site-directed mutants, techniques like stable isotope labeling (SILAC) can help characterize the phosphoproteome and identify changes in signaling pathways resulting from specific mutations [5].

References

metabolic bottlenecks in tryptophan biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Tryptophan Biosynthesis Troubleshooting Guide

Identifying Metabolic Bottlenecks

A "bottleneck" in tryptophan biosynthesis is a point in the metabolic pathway where the flow of carbon is restricted, limiting the overall production of L-tryptophan (L-Trp). The table below summarizes common bottlenecks, their causes, and observable symptoms.

Bottleneck Category Specific Bottleneck / Cause Symptoms / Indicators in the System
Precursor Supply Limited Phosphoenolpyruvate (PEP) availability [1] Accumulation of upstream metabolites; suboptimal flux through the shikimate pathway.
Imbalance between PEP and Erythrose-4-phosphate (E4P) [2] Lower-than-expected yield even with high pathway enzyme expression.
Pathway Regulation Feedback inhibition of native enzymes (e.g., AroG, TrpE) [3] Early plateau in production; pathway activity resumes upon addition of fresh medium.
Competing pathways consuming chorismate [3] Detection of significant byproducts like L-phenylalanine or L-tyrosine.
Transport & Cofactors Inefficient tryptophan export [3] High intracellular L-Trp with low extracellular titer; potential cellular toxicity.
Cellular resource allocation (e.g., nitrogen metabolism) [3] Slowed growth and reduced production, identified via transcriptomic analysis.
Methods for Bottleneck Identification

To systematically identify these bottlenecks, you can employ a suite of multi-omics tools. The following diagram outlines a general workflow for this investigative process.

bottleneck_analysis Multi-omics Bottleneck Analysis Workflow start Strain with Suboptimal L-Trp Production step1 Comparative Multi-omics start->step1 tool_a Transcriptomic Analysis (RNA-Seq) step1->tool_a tool_b Metabolomic Analysis (Targeted LC-MS/MS) step1->tool_b tool_c Flux Analysis (¹³C tracing, Biosensors) step1->tool_c step2 Data Integration & Hypothesis Generation step3 Target Validation & Strain Engineering step2->step3 target1 Overexpress sugR (Enhances PEP supply) step3->target1 target2 Repress glnK (Alters nitrogen metabolism) step3->target2 target3 Weaken PTS system (Conserves PEP) step3->target3 step4 Re-evaluate Strain Performance end Improved Production Strain step4->end tool_a->step2 tool_b->step2 tool_c->step2 target1->step4 target2->step4 target3->step4

The table below details the specific techniques you can use within this workflow and the kind of information they reveal.

Method Application / Data Obtained Utility in Bottleneck Identification
Comparative Transcriptomics [3] Gene expression profiles of producer vs. wild-type strain. Identifies dysregulated genes in central metabolism, nitrogen metabolism (e.g., glnK), and regulatory elements (e.g., sugR).
Metabolomics [3] Quantifies intracellular concentrations of intermediates (e.g., PEP, E4P, Chorismate). Directly reveals accumulating (blockage) or depleted (high flux) metabolites.
Enzyme-Constrained GSMs [4] In silico prediction of enzyme usage and flux limitations. Pinpoints enzymes operating at maximum capacity, suggesting targets for overexpression.
Real-Time Biosensors [5] [2] Fluorescent output (e.g., GRIT sensor) correlated with intracellular L-Trp. Enables high-throughput screening of mutant libraries to identify high-performing strains.
Visualization of Data

Effective visualization is key to interpreting the complex data from these analyses. Here are some standard graphical representations used in the field:

  • Volcano Plots: Used in transcriptomic and metabolomic studies to visually identify the most significant changes. Each point represents a gene or metabolite, with the x-axis showing the fold-change and the y-axis showing the statistical significance (p-value). Targets in the top-left or top-right corners are strong candidates for engineering [6].
  • Pathway Collages: These are personalized multi-pathway diagrams that allow you to visualize a specific subset of interacting metabolic pathways. You can paint omics data (e.g., gene expression or metabolite levels) onto the diagram to see the impact across your pathway of interest in a single, customizable view [7].
  • Hierarchical Clustering Heatmaps: Useful for visualizing patterns in metabolomics data across multiple samples or time points. They can show how different metabolites cluster together, revealing co-regulation and potential bottlenecks [6].

Key Engineering Strategies from Recent Studies

Once a bottleneck is identified, you can apply targeted engineering strategies. Recent research highlights several promising targets:

  • Enhance Precursor Supply: Engineering the PTS system in E. coli to conserve PEP [1] or overexpressing sugR in C. glutamicum to re-allocate resources towards PEP supply have proven effective [3].
  • Modulate Regulatory Networks: Comparative multi-omics in C. glutamicum revealed that repressing glnK (involved in nitrogen sensing) and overexpressing sugR (a global regulator) can significantly boost yield by altering central carbon and nitrogen metabolism [3].
  • Combine Modeling and Machine Learning: One study successfully combined genome-scale models (GSMs) to select initial gene targets (e.g., TKL1, TAL1) with machine learning trained on biosensor data from a combinatorial library. This approach led to the identification of non-intuitive strain designs that outperformed the best designs used for training [2].

References

Experimental Protocol: LA-ICP-TOF-MS for Elemental Mapping

Author: Smolecule Technical Support Team. Date: February 2026

The following table details a proof-of-concept sample preparation and analysis protocol for accurate elemental mapping of plant tissues using Laser Ablation Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (LA-ICP-TOF-MS), as described in a 2024 study [1].

Protocol Aspect Detailed Methodology
Core Technique Laser Ablation Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (LA-ICP-TOF-MS) [1].
Sample Preparation Fossilization of plant tissues (e.g., leaves from sunflower, soybean, corn) to transform the complex biotissue matrix into a mineral-like matrix [1].
Internal Standard Use of silicone as an internal standard for normalization during the ablation process [1].
Method Validation Comparison of results with traditional digestion followed by ICP-OES analysis to validate accuracy and reliability [1].
Key Advantages Reduces contamination, decreases sample preparation time, eliminates image blurring, and allows for rapid, accurate quantitative element mapping [1].

Workflow Visualization

The experimental workflow for this protocol can be visualized as follows:

PlantTissue Plant Tissue Sample Fossilization Fossilization PlantTissue->Fossilization LAICPTOFMS LA-ICP-TOF-MS Analysis Fossilization->LAICPTOFMS SiliconeStandard Silicone Internal Standard SiliconeStandard->LAICPTOFMS DataProcessing Quantitative Data Processing LAICPTOFMS->DataProcessing Validation Validation vs ICP-OES DataProcessing->Validation ElementMap Quantitative Element Map Validation->ElementMap

Experimental Workflow for Plant Tissue Analysis

References

Available Kinetic Data from Enzyme Design Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes kinetic data for computationally designed Kemp eliminases based on the IGPS scaffold. This data can serve as a reference for high-efficiency enzymes derived from this protein family.

Design Name Catalytic Efficiency (kcat/KM) Turnover Number (kcat) Notes
Initial Designs [1] 130 - 210 M-1 s-1 < 1 s-1 On par with earlier computational designs.
Optimized Design (from Des61) [1] 3,600 M-1 s-1 0.85 s-1 Derived from initial design via computational optimization.
Optimized Designs (from Des27) [1] > 2,000 M-1 s-1 Increased 10-70x from base Multiple designs showed significant rate improvement.
Top Performing Design [1] 12,700 M-1 s-1 2.8 s-1 Surpassed previous designs by two orders of magnitude.
Further Enhanced Design [1] > 105 M-1 s-1 30 s-1 Achieved parameters comparable to natural enzymes.

Experimental Workflow for Kinetic Analysis

Based on the methodologies in the search results, the general workflow for producing and testing enzymes like these involves cloning, expression, and purification, followed by activity assays [1] [2].

G Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Purification Purification Protein Expression->Purification Activity Assay Activity Assay Purification->Activity Assay Kinetic Analysis Kinetic Analysis Activity Assay->Kinetic Analysis

The kinetic assays for Kemp eliminases, as described in the research, typically involve spectrophotometrically monitoring the decomposition of the substrate 5-nitrobenzisoxazole. The increase in absorbance is used to determine the reaction rate, from which parameters like kcat (turnover number) and KM (Michaelis constant) are calculated [1].

References

IGPS structure-function analysis across species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of IGPS Across Species

The table below synthesizes findings from recent studies on IGPS enzymes from different organisms, highlighting key structural and functional differences.

Species / Characteristic Thermotoga maritima Pseudomonas aeruginosa Yeast (S. cerevisiae)
Protein Structure Heterodimeric (HisF + HisH); (βα)8-barrel fold [1]. Monomeric; (βα)8-barrel fold with N-terminal helical extension [2]. Heterodimeric; compared with bacterial IGPS [3].
Key Functional Feature Model for allosteric regulation; PRFAR binding enhances glutaminase activity 4500-fold [1]. High turnover number (kcat = 11 s⁻¹); promiscuous activity on decarboxylated substrate [2]. Distinct allosteric pathway compared to thermophilic bacteria despite similar function and structure [3].
Allosteric Mechanism Effector (PRFAR) binding triggers millisecond dynamics, oxyanion hole formation (hV51), and closure of HisF:HisH interface [1]. Not a focus of the identified study; research centered on its internal catalytic mechanism [2]. Early allosteric dynamics and pathways differ significantly from T. maritima, involving different local and collective motions [3].
Catalytic Residues / Motifs Catalytic triad: hC84, hH178, hE180; Oxyanion strand: h49-PGVG [1]. Conserved residues: K63, K123, E172, N194; Non-conserved F201 important for high turnover [2]. Information not specified in the available results.
Experimental & Computational Methods X-ray crystallography, Molecular Dynamics (MD) simulations, enhanced sampling, dynamical network analysis [1]. X-ray crystallography, enzyme kinetics, small-angle X-ray scattering (SAXS), mutagenesis [2]. Molecular dynamics (MD) simulations and network models derived from graph theory [3].

Detailed Experimental Insights

The comparative data is supported by the following key experimental approaches and findings:

  • For Thermotoga maritima IGPS: Research focused on elucidating the allosteric activation mechanism. Methodologies included long-timescale Molecular Dynamics (MD) simulations and enhanced sampling techniques to model the millisecond-scale events that are difficult to capture experimentally. These studies revealed how effector binding leads to the formation of a catalytically competent "oxyanion hole" and the closure of the subunit interface, which are critical for its high catalytic efficiency [1].
  • For Pseudomonas aeruginosa IGPS: Studies combined structural biology and enzyme kinetics. The high-resolution crystal structure of PaIGPS in complex with a substrate analog was solved. A sensitive discontinuous assay was used to kinetically characterize the enzyme's activity, revealing its high native turnover rate and its weak, promiscuous activity on a decarboxylated substrate, challenging a long-held mechanistic assumption [2].
  • For Cross-Species Allostery: A comparative study between the thermophilic bacterial and yeast IGPS used MD simulations and graph-theoretical network models. This computational approach allowed researchers to probe and compare the allosteric pathways without the need for crystal structures of all states, concluding that similar functions can be achieved through distinct dynamic pathways in different organisms [3].

Research Workflow for IGPS Analysis

To help contextualize the methodologies cited, the following diagram outlines a generalized experimental workflow for the structural and functional analysis of IGPS, integrating both computational and experimental approaches.

Start Start: IGPS Structure-Function Analysis CompApproach Computational Approach Start->CompApproach ExpApproach Experimental Approach Start->ExpApproach MDsim Molecular Dynamics (MD) Simulations CompApproach->MDsim NetworkModel Dynamical Network Analysis CompApproach->NetworkModel EnhSample Enhanced Sampling Techniques CompApproach->EnhSample Integration Data Integration & Model Validation MDsim->Integration Conformational Ensembles NetworkModel->Integration Allosteric Pathways EnhSample->Integration Rare Events Sampling Crystallography X-ray Crystallography ExpApproach->Crystallography EnzymeKinetics Enzyme Kinetics & Assays ExpApproach->EnzymeKinetics Mutagenesis Site-Directed Mutagenesis ExpApproach->Mutagenesis Crystallography->Integration High-Resolution Structures EnzymeKinetics->Integration Activity & Kinetics Data Mutagenesis->Integration Key Residue Function MechInsight Mechanistic Insight (Allostery, Catalysis) Integration->MechInsight

This workflow synthesizes the key methodologies from the search results, showing how computational and experimental data converge to provide mechanistic insights [2] [3] [1].

Key Implications for Research and Drug Development

The comparative data highlights several critical points for professionals in the field:

  • Allosteric Diversity: The finding that IGPS from yeast and thermophilic bacteria employ distinct allosteric pathways is significant. It suggests that allosteric mechanisms can diverge even when the global structure and function of an enzyme are conserved [3]. This has implications for drug discovery, as targeting allostery in a pathogen-specific manner might be feasible.
  • Beyond Static Structures: The studies emphasize that understanding IGPS function, especially allostery, requires moving beyond static crystal structures. Techniques like MD simulations are crucial for capturing the millisecond-scale dynamics and conformational ensembles that define the active state [1].
  • Catalytic Promiscuity and Mechanism: The demonstration that P. aeruginosa IGPS has weak activity on a decarboxylated substrate reveals catalytic promiscuity, indicating that the decarboxylation step, while greatly accelerating the reaction, is not an absolute mechanistic requirement [2]. This expands the understanding of the enzyme's catalytic repertoire and evolutionary potential.

References

metabolic flux analysis of tryptophan pathway

Author: Smolecule Technical Support Team. Date: February 2026

Flux Analysis Methods at a Glance

The following table compares the primary methodologies used to investigate flux through the tryptophan pathway.

Method Core Principle Key Applications in Tryptophan Research Technical Requirements

| 13C-Metabolic Flux Analysis (13C-MFA) [1] | Uses 13C-labeled tracers (e.g., glucose) to track carbon fate through metabolic networks at a steady state. | Maps flux distributions in central carbon metabolism (glycolysis, PPP, TCA) that supply precursors for tryptophan synthesis [1]. | - 13C-labeled substrates (e.g., [U-13C] glucose).

  • LC-MS or GC-MS for isotopic isomer measurement.
  • Computational modeling software (e.g., INCA, OpenFLUX). | | Isotopic Non-Stationary MFA (13C-INST-MFA) [1] | Extends 13C-MFA by analyzing transient isotope labeling before the system reaches equilibrium. | Provides higher time-resolution flux maps; useful for systems where reaching isotopic steady state is slow [1]. | - Rapid sampling techniques (seconds/minutes).
  • Advanced computational models to handle differential equations. | | Metabolic Control Analysis (MCA) [2] [3] | A mathematical framework to quantify control coefficients, identifying which enzymes exert the most influence over pathway flux. | Pinpoints rate-limiting enzymes in tryptophan biosynthesis for targeted genetic engineering [3]. | - Precise measurements of metabolite concentrations and enzymatic activities (Vmax).
  • A comprehensive, kinetic model of the pathway. | | Kinetic Modeling [2] | Builds a computational model based on enzyme kinetics (e.g., Michaelis-Menten constants) and tissue-specific expression data. | Predicts how perturbations (e.g., gene expression changes in disease) alter tryptophan metabolite levels in different organs (liver, brain) [2]. | - Extensive database of enzyme kinetic parameters (Km, Vmax).
  • Tissue-specific expression data (transcriptomics/proteomics). | | Machine Learning (ML) Integration [4] | Uses large experimental datasets (genotype, growth, product titer) to train algorithms and predict optimal pathway designs. | Guides combinatorial engineering of yeast tryptophan pathways, successfully predicting designs that increase titer and productivity [4]. | - High-throughput, high-quality phenotypic data (e.g., from biosensors).
  • Access to ML algorithms (e.g., random forest, neural networks). |

Core Experimental Protocols

The reliability of flux analysis depends on rigorous experimental workflows. Here are the detailed methodologies for key techniques.

Protocol for 13C-MFA

The following diagram outlines the key stages of a 13C-MFA experiment.

workflow A 1. Cell Culture and Labeling B 2. Metabolite Quenching and Extraction A->B Cells grown with 13C-labeled substrate until isotopic steady state C 3. Analytical Measurement B->C Rapid quenching Metabolite extraction D 4. Computational Flux Modeling C->D LC-MS/GC-MS analysis of isotopic isomers

The process involves several critical steps [1]:

  • Cell Culture and Labeling: Cells are first grown in a pre-culture to achieve a metabolic steady state. They are then transferred to a medium where a carbon source (like glucose) is replaced by its 13C-labeled equivalent (e.g., [U-13C] glucose). Cultivation continues until an isotopic steady state is reached, where the labeling patterns in intracellular metabolites no longer change.
  • Quenching and Extraction: Metabolism is rapidly halted ("quenched") using cold solvents like liquid nitrogen. Intracellular metabolites are then extracted using methods like cold methanol/water extraction.
  • Analytical Measurement: The extracted metabolites are analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-MS (GC-MS). These platforms measure the mass isotopomer distribution (MID)—the relative abundances of molecules with different numbers of 13C atoms.
  • Computational Flux Modeling: The measured MIDs are fed into software platforms (e.g., INCA, OpenFLUX). The model simulates the MID based on a set of assumed fluxes and iteratively adjusts them until the simulated data matches the experimental data, resulting in a statistically validated flux map.
Protocol for Metabolic Control Analysis (MCA)

MCA is a perturbation-based approach [3]:

  • Establish a Reference State: Cells are cultivated under controlled conditions, typically in a fed-batch bioreactor, to establish a metabolic reference state with a known production flux.
  • Perturb the System: The system is perturbed, often using the Rapid Media Transition (RMT) method. Cell broth is withdrawn from the reactor, and cells are quickly transferred to smaller reactors with fresh media containing different carbon sources or feeding rates.
  • Rapid Sampling and Metabolomics: Immediately after perturbation, samples are taken over a short time course (minutes). These samples are analyzed to determine dynamic changes in extracellular fluxes and intracellular metabolite concentrations (metabolomics).
  • Calculate Control Coefficients: Using the flux and metabolite data, Flux Control Coefficients (FCCs) are calculated. An FCC quantifies the fractional change in pathway flux in response to a fractional change in the activity of a specific enzyme. Enzymes with high FCCs are identified as key control points.

Applications in Tryptophan Pathway Engineering

These flux analysis methods are powerful tools for understanding and manipulating the tryptophan pathway, with key applications in:

  • Identifying Rate-Limiting Enzymes: MCA of an engineered E. coli strain producing tryptophan from glycerol identified several controlling enzymes, including indole-glycerolphosphate synthase (trpC) and tryptophan synthase (trpB). Subsequent overexpression of these genes led to a 28% improvement in tryptophan production [3].
  • Guiding Combinatorial Strain Engineering: A study in yeast combined Genome-Scale Models (GSMs) to pinpoint initial gene targets with Machine Learning. By testing ~250 strain designs and measuring output with a tryptophan biosensor, they trained ML models that successfully predicted optimized strains, boosting tryptophan titer by up to 74% compared to the best training strains [4].
  • Understanding Cross-Tissue Metabolism: A comprehensive kinetic model of human tryptophan metabolism, integrating tissue-specific enzyme expression data for liver and brain, demonstrated how kynurenine pathway activity in the liver can significantly impact the concentration of neuroactive metabolites in the brain. This model serves as a diagnostic tool for understanding disease-related changes [2].

Key Insights for Your Research

Based on the current literature, here are some points to consider for your projects:

  • Method Selection Depends on Your Question: Use 13C-MFA to get a comprehensive map of central carbon metabolism. MCA is ideal for pinpointing the exact engineering targets within a pathway of interest. Kinetic models are best for predictive, multi-tissue analysis in health and disease.
  • Embrace a Multi-Modal Approach: The most successful strategies often combine different methods. Using a GSM to narrow down targets and then applying ML to optimize a combinatorial library is a particularly powerful modern approach [4].
  • Consider the Analytical Core: Most of these methods rely heavily on LC-MS/MS for its sensitivity and precision in quantifying metabolites and their isotopic labeling [5] [1]. Access to this technology is often a prerequisite.

References

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Wikipedia

1-C-(indol-3-yl)glycerol 3-phosphate

Dates

Last modified: 02-18-2024

Stochastic thermodynamics of a chemical nanomachine: The channeling enzyme tryptophan synthase

Dimitri Loutchko, Maximilian Eisbach, Alexander S Mikhailov
PMID: 28088157   DOI: 10.1063/1.4973544

Abstract

The enzyme tryptophan synthase is characterized by a complex pattern of allosteric interactions that regulate the catalytic activity of its two subunits and opening or closing of their ligand gates. As a single macromolecule, it implements 13 different reaction steps, with an intermediate product directly channeled from one subunit to another. Based on experimental data, a stochastic model for the operation of tryptophan synthase has been earlier constructed [D. Loutchko, D. Gonze, and A. S. Mikhailov, J. Phys. Chem. B 120, 2179 (2016)]. Here, this model is used to consider stochastic thermodynamics of such a chemical nanomachine. The Gibbs energy landscape of the internal molecular states is determined, the production of entropy and its flow within the enzyme are analyzed, and the information exchange between the subunits resulting from allosteric cross-regulations and channeling is discussed.


Kinetic mechanism of indole-3-glycerol phosphate synthase

Sandra Schlee, Susanne Dietrich, Tomasz Kurćon, Pamela Delaney, Nina M Goodey, Reinhard Sterner
PMID: 23214473   DOI: 10.1021/bi301342j

Abstract

The (βα)(8)-barrel enzyme indole-3-glycerol phosphate synthase (IGPS) catalyzes the multistep transformation of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) into indole-3-glycerol phosphate (IGP) in tryptophan biosynthesis. Mutagenesis data and crystal structure analysis of IGPS from Sulfolobus solfataricus (sIGPS) allowed for the formulation of a plausible chemical mechanism of the reaction, and molecular dynamics simulations suggested that flexibility of active site loops might be important for catalysis. Here we developed a method that uses extrinsic fluorophores attached to active site loops to connect the kinetic mechanism of sIGPS to structure and conformational motions. Specifically, we elucidated the kinetic mechanism of sIGPS and correlated individual steps in the mechanism to conformational motions of flexible loops. Pre-steady-state kinetic measurements of CdRP to IGP conversion monitoring changes in intrinsic tryptophan and IGP fluorescence provided a minimal three-step kinetic model in which fast substrate binding and chemical transformation are followed by slow product release. The role of sIGPS loop conformational motion during substrate binding and catalysis was examined via variants that were covalently labeled with fluorescent dyes at the N-terminal extension of the enzyme and mobile active site loop β1α1. Analysis of kinetic data monitoring dye fluorescence revealed a conformational change that follows substrate binding, suggesting an induced-fit-type binding mechanism for the substrate CdRP. Global fitting of all kinetic results obtained with wild-type sIGPS and the labeled variants was best accommodated by a four-step kinetic model. In this model, both the binding of CdRP and its on-enzyme conversion to IGP are accompanied by conformational transitions. The liberation of the product from the active site is the rate-limiting step of the overall reaction. Our results confirm the importance of flexible active loops for substrate binding and catalysis by sIGPS.


Tryptophan Synthase Uses an Atypical Mechanism To Achieve Substrate Specificity

Andrew R Buller, Paul van Roye, Javier Murciano-Calles, Frances H Arnold
PMID: 27935677   DOI: 10.1021/acs.biochem.6b01127

Abstract

Tryptophan synthase (TrpS) catalyzes the final steps in the biosynthesis of l-tryptophan from l-serine (Ser) and indole-3-glycerol phosphate (IGP). We report that native TrpS can also catalyze a productive reaction with l-threonine (Thr), leading to (2S,3S)-β-methyltryptophan. Surprisingly, β-substitution occurs in vitro with a 3.4-fold higher catalytic efficiency for Ser over Thr using saturating indole, despite a >82000-fold preference for Ser in direct competition using IGP. Structural data identify a novel product binding site, and kinetic experiments clarify the atypical mechanism of specificity: Thr binds efficiently but decreases the affinity for indole and disrupts the allosteric signaling that regulates the catalytic cycle.


Distinct conformational dynamics and allosteric networks in alpha tryptophan synthase during active catalysis

Kathleen F O'Rourke, Rebecca N D'Amico, Debashish Sahu, David D Boehr
PMID: 33314435   DOI: 10.1002/pro.4011

Abstract

Experimental observations of enzymes under active turnover conditions have brought new insight into the role of protein motions and allosteric networks in catalysis. Many of these studies characterize enzymes under dynamic chemical equilibrium conditions, in which the enzyme is actively catalyzing both the forward and reverse reactions during data acquisition. We have previously analyzed conformational dynamics and allosteric networks of the alpha subunit of tryptophan synthase under such conditions using NMR. We have proposed that this working state represents a four to one ratio of the enzyme bound with the indole-3-glycerol phosphate substrate (E:IGP) to the enzyme bound with the products indole and glyceraldehyde-3-phosphate (E:indole:G3P). Here, we analyze the inactive D60N variant to deconvolute the contributions of the substrate- and products-bound states to the working state. While the D60N substitution itself induces small structural and dynamic changes, the D60N E:IGP and E:indole:G3P states cannot entirely account for the conformational dynamics and allosteric networks present in the working state. The act of chemical bond breakage and/or formation, or possibly the generation of an intermediate, may alter the structure and dynamics present in the working state. As the enzyme transitions from the substrate-bound to the products-bound state, millisecond conformational exchange processes are quenched and new allosteric connections are made between the alpha active site and the surface which interfaces with the beta subunit. The structural ordering of the enzyme and these new allosteric connections may be important in coordinating the channeling of the indole product into the beta subunit.


Growth inhibitory effects of anthranilic acid and its derivatives against Legionella pneumophila

Takahide Sasaki, Satoru Mizuguchi, Kohsuke Honda
PMID: 22341575   DOI: 10.1016/j.jbiosc.2012.01.012

Abstract

Legionella pneumophila is the principal etiologic agent of Legionnaires' disease. We found that the growth of L. pneumophila was markedly inhibited by its own cell lysate and the inhibitory effect was abolished by heat-treatment of the lysate. The genomic library of L. pneumophila was constructed in Escherichia coli and screened to determine the gene involved in the growth inhibition. A clone harboring the gene encoding anthranilate synthase (TrpE), which is involved in tryptophan biosynthesis, exhibited an inhibitory effect on the growth of L. pneumophila. Anthranilic acid exogenously added also exhibited antibacterial activity against L. pneumophila. A series of single-gene-knockout mutants of L. pneumophila lacking tryptophan synthesis genes were constructed and assessed for their susceptibility to anthranilic acid. Although the growth of mutants deficient in anthranilate phosphoribosyltransferase (TrpD) and N-(5'-phosphoribosyl)anthranilate isomerase (TrpF) was not affected by exogenous anthranilic acid, the indole-3-glycerophosphate synthase (TrpC) deficient mutant exhibited an increased susceptibility compared with the parent strain. These observations strongly indicate that 1-(2-carboxyphenylamino)-1'-deoxyribulose-5'-phosphate (CPADR-5'-P), which is an intermediate of tryptophan synthesis from anthranilic acid, is responsible for the growth inhibition of L. pneumophila.


Benzoxazinoid biosynthesis in dicot plants

Katrin Schullehner, Regina Dick, Florian Vitzthum, Wilfried Schwab, Wolfgang Brandt, Monika Frey, Alfons Gierl
PMID: 18929374   DOI: 10.1016/j.phytochem.2008.08.023

Abstract

Benzoxazinoids are common defence compounds of the grasses and are sporadically found in single species of two unrelated orders of the dicots. In the three dicotyledonous species Aphelandra squarrosa, Consolida orientalis and Lamium galeobdolon the main benzoxazinoid aglucon is 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). While benzoxazinoids in Aphelandra squarrosa are restricted to the root, in Consolida orientalis and Lamium galeobdolon DIBOA is found in all above ground organs of the adult plant in concentrations as high as in the seedling of maize. The initial biosynthetic steps in dicots and monocots seem to be identical. Indole is most probably the first specific intermediate that is oxygenated to indolin-2-one by a cytochrome P450 enzyme. C. orientalis has an active indole-3-glycerolphosphate lyase for indole formation that evolved independently from its orthologous function in maize. The properties and evolution of plant indole-3-glycerolphosphate lyases are discussed.


Coevolving residues of (beta/alpha)(8)-barrel proteins play roles in stabilizing active site architecture and coordinating protein dynamics

Hongbo Shen, Feng Xu, Hairong Hu, Feifei Wang, Qi Wu, Qiang Huang, Honghai Wang
PMID: 18838123   DOI: 10.1016/j.jsb.2008.09.003

Abstract

Indole-3-glycerol phosphate synthase (IGPS) is a representative of (beta/alpha)(8)-barrel proteins-the most common enzyme fold in nature. To better understand how the constituent amino-acids work together to define the structure and to facilitate the function, we investigated the evolutionary and dynamical coupling of IGPS residues by combining statistical coupling analysis (SCA) and molecular dynamics (MD) simulations. The coevolving residues identified by the SCA were found to form a network which encloses the active site completely. The MD simulations showed that these coevolving residues are involved in the correlated and anti-correlated motions. The correlated residues are within van der Waals contact and appear to maintain the active site architecture; the anti-correlated residues are mainly distributed on opposite sides of the catalytic cavity and coordinate the motions likely required for the substrate entry and product release. Our findings might have broad implications for proteins with the highly conserved (betaalpha)(8)-barrel in assessing the roles of amino-acids that are moderately conserved and not directly involved in the active site of the (beta/alpha)(8)-barrel. The results of this study could also provide useful information for further exploring the specific residue motions for the catalysis and protein design based on the (beta/alpha)(8)-barrel scaffold.


Genes

Anna Wlazło, Magdalena Święcicka, Marek D Koter, Tomasz Krępski, Leszek Bolibok, Anna Stochmal, Mariusz Kowalczyk, Monika Rakoczy-Trojanowska
PMID: 32093268   DOI: 10.3390/genes11020223

Abstract

Two genes,
and
, both encoding indole-3-glycerol phosphate lyase (IGL), are believed to control the conversion of indole-3-glycerol phosphate (IGP) to indole. The first of these has generally been supposed to be regulated developmentally, being expressed at early stages of plant development with the indole being used in the benzoxazinoid (BX) biosynthesis pathway. In contrast, it has been proposed that the second one is regulated by stresses and that the associated free indole is secreted as a volatile. However, our previous results contradicted this. In the present study, we show that the
gene takes over the role of
at later developmental stages, between the 42nd and 70th days after germination. In the majority of plants with silenced
expression,
was either expressed at a significantly higher level than
or it was the only gene with detectable expression. Therefore, we postulate that the synthesis of indole used in BX biosynthesis in rye is controlled by both
and
, which are both regulated developmentally and by stresses. In silico and in vivo analyses of the promoter sequences further confirmed our hypothesis that the roles and modes of regulation of the
and
genes are similar.


Tryptophan synthase: structure and function of the monovalent cation site

Adam T Dierkers, Dimitri Niks, Ilme Schlichting, Michael F Dunn
PMID: 19848417   DOI: 10.1021/bi9008374

Abstract

The monovalent cation (MVC) site of the tryptophan synthase from Salmonella typhimurium plays essential roles in catalysis and in the regulation of substrate channeling. In vitro, MVCs affect the equilibrium distribution of intermediates formed in the reaction of l-Ser with the alpha(2)beta(2) complex; the MVC-free, Cs(+)-bound, and NH(4)(+)-bound enzymes stabilize the alpha-aminoacrylate species, E(A-A), while Na(+) binding stabilizes the l-Ser external aldimine species, E(Aex(1)). Two probes of beta-site reactivity and conformation were used herein, the reactive indole analogue, indoline, and the l-Trp analogue, l-His. MVC-bound E(A-A) reacts rapidly with indoline to give the indoline quinonoid species, E(Q)(indoline), which slowly converts to dihydroiso-l-tryptophan. MVC-free E(A-A) gives very little E(Q)(indoline), and turnover is strongly impaired; the fraction of E(Q)(indoline) formed is <3.5% of that given by the Na(+)-bound form. The reaction of l-Ser with the MVC-free internal aldimine species, E(Ain), initially gives small amounts of an active E(A-A) which converts to an inactive species on a slower, conformational, time scale. This inactivation is abolished by the binding of MVCs. The inactive E(A-A) appears to have a closed beta-subunit conformation with an altered substrate binding site that is different from the known conformations of tryptophan synthase. Reaction of l-His with E(Ain) gives an equilibrating mixture of external aldimine and quinonoid species, E(Aex)(his) and E(Q)(his). The MVC-free and Na(+) forms of the enzyme gave trace amounts of E(Q)(his) ( approximately 1% of the beta-sites). The Cs(+) and NH(4)(+) forms gave approximately 17 and approximately 14%, respectively. The reactivity of MVC-free E(Ain) was restored by the binding of an alpha-site ligand. These studies show MVCs and alpha-site ligands act synergistically to modulate the switching of the beta-subunit from the open to the closed conformation, and this switching is crucial to the regulation of beta-site catalytic activity. Comparison of the structures of Na(+) and Cs(+) forms of the enzyme shows Cs(+) favors complexes with open indole binding sites poised for the conformational transition to the closed state, whereas the Na(+) form does not. The beta-subunits of Cs(+) complexes exhibit preformed indole subsites; the indole subsites of the open Na(+) complexes are collapsed, distorted, and too small to accommodate indole.


CLIPS-1D: analysis of multiple sequence alignments to deduce for residue-positions a role in catalysis, ligand-binding, or protein structure

Jan-Oliver Janda, Markus Busch, Fabian Kück, Mikhail Porfenenko, Rainer Merkl
PMID: 22480135   DOI: 10.1186/1471-2105-13-55

Abstract

One aim of the in silico characterization of proteins is to identify all residue-positions, which are crucial for function or structure. Several sequence-based algorithms exist, which predict functionally important sites. However, with respect to sequence information, many functionally and structurally important sites are hard to distinguish and consequently a large number of incorrectly predicted functional sites have to be expected. This is why we were interested to design a new classifier that differentiates between functionally and structurally important sites and to assess its performance on representative datasets.
We have implemented CLIPS-1D, which predicts a role in catalysis, ligand-binding, or protein structure for residue-positions in a mutually exclusive manner. By analyzing a multiple sequence alignment, the algorithm scores conservation as well as abundance of residues at individual sites and their local neighborhood and categorizes by means of a multiclass support vector machine. A cross-validation confirmed that residue-positions involved in catalysis were identified with state-of-the-art quality; the mean MCC-value was 0.34. For structurally important sites, prediction quality was considerably higher (mean MCC = 0.67). For ligand-binding sites, prediction quality was lower (mean MCC = 0.12), because binding sites and structurally important residue-positions share conservation and abundance values, which makes their separation difficult. We show that classification success varies for residues in a class-specific manner. This is why our algorithm computes residue-specific p-values, which allow for the statistical assessment of each individual prediction. CLIPS-1D is available as a Web service at http://www-bioinf.uni-regensburg.de/.
CLIPS-1D is a classifier, whose prediction quality has been determined separately for catalytic sites, ligand-binding sites, and structurally important sites. It generates hypotheses about residue-positions important for a set of homologous proteins and focuses on conservation and abundance signals. Thus, the algorithm can be applied in cases where function cannot be transferred from well-characterized proteins by means of sequence comparison.


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